5-Fluoro-3-phenylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRNIJBMDZLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651807 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082565-35-2 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-Fluoro-3-phenylbenzoic acid" physical and chemical properties
Gathering Initial Data
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Analyzing Data Gaps
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Navigating the Synthesis and Application of Fluoro-Phenylbenzoic Acids: A Technical Guide for Researchers
An Important Note on Chemical Identity: This guide centers on the chemical class of fluoro-phenylbenzoic acids. The initial topic of interest, "5-Fluoro-3-phenylbenzoic acid" with CAS Number 2714-91-2, presents a significant challenge regarding the definitive identification of its molecular structure. Cross-referencing this CAS number with various chemical suppliers reveals conflicting structural assignments, including "5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid" and "4-Fluoro-2-phenylbenzoic acid". Authoritative databases lack a conclusive entry for "this compound" corresponding to this CAS number. To ensure scientific accuracy and integrity, this guide will instead provide a comprehensive overview of the broader class of fluoro-phenylbenzoic acids, which are of significant interest in research and development.
Introduction to Fluoro-Phenylbenzoic Acids
Fluoro-phenylbenzoic acids are a class of organic compounds characterized by a biphenyl scaffold where one of the phenyl rings is substituted with both a fluorine atom and a carboxylic acid group. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which influences cell permeability.[3] Consequently, fluoro-phenylbenzoic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[4]
Molecular Structure and Physicochemical Properties
The general structure of a fluoro-phenylbenzoic acid involves a benzoic acid moiety linked to a phenyl group, with a fluorine atom positioned on the benzoic acid ring. The precise arrangement of these functional groups significantly influences the molecule's properties.
Caption: Generalized structure of a fluoro-phenylbenzoic acid.
Key Physicochemical Descriptors:
The introduction of a fluorine atom can significantly alter the electronic properties and intermolecular interactions of the benzoic acid derivative.
| Property | Influence of Fluorine Substitution | Rationale |
| Acidity (pKa) | Generally increases (lower pKa) | Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect stabilizes the carboxylate anion, thus favoring dissociation. |
| Lipophilicity (LogP) | Increases | The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability. |
| Metabolic Stability | Often enhanced | The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. |
| Dipole Moment | Altered | The high electronegativity of fluorine introduces a significant dipole moment, which can influence molecular interactions and solubility. |
Synthesis of Fluoro-Phenylbenzoic Acids
The synthesis of fluoro-phenylbenzoic acids often involves standard organic chemistry transformations. A common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.
Example Synthetic Pathway: Suzuki-Miyaura Coupling
This approach typically involves the reaction of a fluorinated bromobenzoic acid with a phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: General workflow for the synthesis of fluoro-phenylbenzoic acids via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol (General)
-
Reaction Setup: To a reaction vessel, add the fluorinated bromobenzoic acid, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure fluoro-phenylbenzoic acid.
Applications in Drug Discovery and Materials Science
The unique properties imparted by the fluorine atom make fluoro-phenylbenzoic acids and their derivatives valuable in several areas of research and development.
Medicinal Chemistry
-
Scaffolds for Biologically Active Molecules: The fluoro-phenylbenzoic acid core is a common scaffold in the design of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including as anti-inflammatory, anti-cancer, and anti-viral agents.[3]
-
Modulation of Pharmacokinetics: The introduction of fluorine can improve a drug candidate's metabolic profile, leading to a longer half-life and improved bioavailability.[1]
Materials Science
-
Liquid Crystals: The rigid biphenyl core and the polar functional groups of fluoro-phenylbenzoic acid derivatives make them suitable for the synthesis of liquid crystalline materials.
-
Polymers: These compounds can be used as monomers in the production of high-performance polymers with enhanced thermal stability and specific electronic properties.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling fluoro-phenylbenzoic acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Hazard Statements (General for this class of compounds):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[5]
Conclusion
Fluoro-phenylbenzoic acids represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. Their synthesis, primarily through robust cross-coupling reactions, provides access to a wide range of derivatives. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to enhanced biological activity and improved material characteristics. While the specific identity of "this compound" with CAS number 2714-91-2 remains ambiguous, the broader class of fluoro-phenylbenzoic acids continues to be a fruitful area of scientific investigation.
References
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PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. National Center for Biotechnology Information. [Link].
- Thermo Fisher Scientific.
- Sigma-Aldrich.
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PubChem. 5-Fluorosalicylic acid. National Center for Biotechnology Information. [Link].
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.
- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. .
- Zhang, L., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
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PubChem. 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link].
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research.
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PubChem. 3-Fluoro-5-(4-phenylbutoxy)benzoic acid. National Center for Biotechnology Information. [Link].
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
- Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences.
- Exploring 3-Fluoro-5-Methylbenzoic Acid: Properties and Applic
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- 7. fishersci.com [fishersci.com]
A Researcher's In-depth Technical Guide to the Organic Solvent Solubility of 5-Fluoro-3-phenylbenzoic Acid
This guide provides a comprehensive technical overview of the solubility of 5-Fluoro-3-phenylbenzoic acid (CAS No. 2714-91-2) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide offers a framework for understanding, predicting, and experimentally determining its solubility profile. We will delve into the physicochemical principles governing its solubility, provide a detailed protocol for empirical determination, and discuss the implications for its application in research and development.
Introduction: The Significance of this compound and Its Solubility
This compound, a fluorinated derivative of biphenyl carboxylic acid, is a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of an organic molecule, including its acidity, lipophilicity, and metabolic stability. Understanding its solubility in various organic solvents is paramount for a range of applications, from reaction optimization and purification to formulation development and biological screening. A well-defined solubility profile enables rational solvent selection, preventing issues such as poor reaction kinetics, low yields, and difficulties in product isolation.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is not widely published, we can infer its likely properties and their impact on solubility based on its structural motifs: a biphenyl backbone, a carboxylic acid group, and a fluorine substituent.
| Property | Predicted/Inferred Value | Impact on Solubility |
| Molecular Formula | C₁₃H₉FO₂ | The relatively large, non-polar biphenyl structure suggests a preference for non-polar organic solvents. |
| Molecular Weight | ~216.21 g/mol | The moderate molecular weight does not inherently preclude solubility in a range of solvents. |
| Melting Point | Not widely reported | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |
| pKa | Expected to be in the range of 3-4 | The acidic carboxylic acid group allows for deprotonation in basic solutions, dramatically increasing aqueous solubility. In organic solvents, it can engage in hydrogen bonding. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be > 3 | The high lipophilicity indicates a strong preference for non-polar environments over aqueous ones. |
The interplay of these properties dictates the solubility of this compound. The dominant biphenyl structure provides a large non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces. The carboxylic acid group, however, introduces polarity and the capacity for hydrogen bonding, allowing for solubility in more polar, protic solvents. The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule and influence intermolecular interactions, though its direct impact on solubility in a broad range of organic solvents is complex.
Predicted Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties discussed, a qualitative solubility profile can be predicted.[1] This serves as a starting point for solvent screening in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Non-Polar Aprotic | Dichloromethane, Toluene | Moderate to Low | The non-polar biphenyl structure will interact favorably with these solvents, but the polar carboxylic acid group may limit overall solubility. |
| Non-Polar | Hexane, Cyclohexane | Low | The significant polarity of the carboxylic acid group is expected to result in poor miscibility with highly non-polar solvents. |
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published data, an experimental approach is necessary to determine the precise solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (high purity)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Analytical balance (readable to ±0.1 mg)
-
Syringe filters (0.22 µm PTFE or similar, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
Ensure a visible amount of undissolved solid remains at the bottom of each vial.
-
-
Solvent Addition:
-
Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials and place them in the thermostatically controlled shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Express the results in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for solubility determination.
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Always consult the supplier-specific SDS before handling this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining an understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed for its effective use in synthesis, purification, and formulation. The provided workflow and theoretical background serve as a valuable resource for any scientist or developer working with this promising molecule.
References
-
Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds. [Link]
-
University of Johannesburg. Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-phenylbenzoic Acid
Introduction: The Structural Significance of 5-Fluoro-3-phenylbenzoic Acid
This compound is a disubstituted benzoic acid derivative featuring a fluorine atom and a phenyl group on the aromatic ring. The strategic placement of these substituents significantly influences the molecule's electronic properties, lipophilicity, and potential biological activity. Spectroscopic analysis is therefore crucial for confirming its chemical identity and understanding its structural nuances. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with deuterium in solvents like D₂O.[1] |
| H-2 | ~8.1 - 8.3 | triplet or doublet of doublets | JH2-H6 ≈ 1-3 Hz, JH2-F ≈ 5-8 Hz | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will exhibit a small meta coupling to H-6 and a larger through-space or through-bond coupling to the fluorine atom. |
| H-6 | ~7.9 - 8.1 | triplet or doublet of doublets | JH6-H2 ≈ 1-3 Hz, JH6-H4 ≈ 1-3 Hz | Also ortho to the carboxylic acid, this proton will show meta couplings to H-2 and H-4. |
| H-4 | ~7.6 - 7.8 | triplet or doublet of doublets | JH4-F ≈ 8-10 Hz, JH4-H6 ≈ 1-3 Hz | This proton is ortho to the fluorine atom and will show a significant ortho coupling. It will also have a small meta coupling to H-6. |
| Phenyl-H | ~7.3 - 7.6 | multiplet | - | The protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[3] |
| C-5 | ~160 - 165 (d, JC-F ≈ 240-260 Hz) | The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant and will be significantly deshielded. |
| C-3 | ~140 - 145 | The carbon bearing the phenyl group will be deshielded. |
| C-1 | ~130 - 135 | The carbon attached to the carboxylic acid group. |
| Phenyl C (ipso) | ~138 - 142 | The carbon of the phenyl ring attached to the benzoic acid core. |
| Phenyl C (o, m, p) | ~127 - 130 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |
| C-2, C-4, C-6 | ~115 - 130 (with C-F couplings) | These carbons will be influenced by both the fluorine and the other substituents, and will likely show smaller C-F couplings. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals (unless coupled to fluorine).
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.
Expected Chemical Shift:
The fluorine atom in this compound is on an aromatic ring. Its chemical shift will be influenced by the other substituents. A typical range for an aryl fluoride is between -100 and -140 ppm relative to CFCl₃.[4] The presence of the electron-withdrawing carboxylic acid and the phenyl group will affect the precise chemical shift.
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can often be used.
-
Data Acquisition: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
-
Referencing: The chemical shifts are typically referenced to an external standard, such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] |
| ~1700 | C=O stretch | A strong, sharp absorption. Conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber compared to an aliphatic carboxylic acid.[7][8] |
| ~1600, ~1475 | C=C stretch | Medium to strong absorptions from the aromatic rings. |
| ~1300 | C-O stretch | A medium intensity band associated with the carboxylic acid.[6] |
| ~1250 | C-F stretch | A strong absorption characteristic of an aryl-fluoride bond. |
| ~920 | O-H bend | A broad out-of-plane bend, also characteristic of a carboxylic acid dimer.[7] |
Experimental Protocol for FT-IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): The molecular ion peak is expected to be observed, corresponding to the molecular weight of this compound (C₁₃H₉FO₂), which is 216.06 g/mol . Aromatic compounds generally show a relatively stable molecular ion.[9]
-
Key Fragments:
-
[M - OH]⁺ (m/z 199): Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[9]
-
[M - COOH]⁺ (m/z 171): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation.[9]
-
[C₆H₅]⁺ (m/z 77): The phenyl cation is a very common fragment in the mass spectra of phenyl-substituted compounds.[10]
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also possible.
-
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizing Spectroscopic Relationships
The following diagrams illustrate key structural features and their expected spectroscopic correlations.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹⁹F and ¹H-¹H NMR coupling relationships.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed protocols and expected data serve as a valuable resource for experimental design and data interpretation in the fields of drug discovery and materials science.
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Medicinal Chemistry Applications of Fluorinated Biphenyl Compounds
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] When applied to the biphenyl scaffold—a privileged structure in numerous therapeutic areas—fluorination provides unparalleled control over molecular conformation, metabolic stability, and target binding affinity. This guide offers a comprehensive exploration of the synergistic relationship between fluorine and the biphenyl moiety. It delves into the fundamental principles governing the utility of this combination, from the predictable control of dihedral angles to the effective blocking of metabolic pathways. Through detailed mechanistic explanations, validated experimental protocols, and illustrative case studies, this document serves as a technical resource for scientists seeking to leverage fluorinated biphenyls in the rational design of next-generation therapeutics.
Part 1: The Strategic Role of Fluorine in Biphenyl Drug Scaffolds
The Unique Impact of Fluorine in Medicinal Chemistry
Fluorine's rise to prominence in drug design is attributable to a unique combination of properties. As the most electronegative element, its introduction into a molecule can profoundly alter electron distribution, which in turn impacts acidity (pKa), basicity, and dipole moment.[2][3] This electronic perturbation can enhance binding interactions with target proteins.[3] Despite its high electronegativity, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to hydrogen (1.20 Å), allowing it to act as a subtle bioisostere of hydrogen while imparting drastically different electronic characteristics.[3][4]
Perhaps most critically, the carbon-fluorine (C-F) bond is exceptionally strong (108–115 kcal/mol), making it highly resistant to metabolic cleavage.[5] This property is frequently exploited to enhance a drug's metabolic stability, prolong its half-life, and improve overall bioavailability.[6][7] The strategic placement of fluorine can block "metabolic soft spots" that are otherwise susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][8]
The Biphenyl Moiety: A Privileged Scaffold
The biphenyl unit is a common structural motif in biologically active compounds and is considered a "privileged structure" in pharmaceutical research.[9] Its two connected phenyl rings provide a versatile three-dimensional scaffold that can effectively orient substituents to interact with biological targets. However, the free rotation around the central carbon-carbon single bond presents a challenge, as the molecule can adopt numerous conformations, not all of which are biologically active. Controlling this rotation is key to optimizing a compound's potency and selectivity.
Part 2: Modulating Pharmacodynamics and Pharmacokinetics
The introduction of fluorine onto a biphenyl scaffold is a deliberate strategy to gain precise control over the molecule's behavior in vitro and in vivo.
Conformational Control and Atropisomerism
The rotation around the single bond connecting the two rings of a biphenyl is subject to steric hindrance from substituents at the ortho positions.[10] Unsubstituted biphenyl is non-planar, with a dihedral angle of approximately 45°, and it rapidly equilibrates between its chiral conformations.[10]
Placing a substituent, such as fluorine, at one or more of the ortho positions creates a significant energy barrier to rotation.[9][11] This steric clash forces the rings into a twisted, non-planar arrangement and can severely restrict rotation, effectively "locking" the molecule into a specific range of dihedral angles. This is a powerful tool for medicinal chemists, as it allows for the stabilization of the bioactive conformation required for optimal binding to a receptor or enzyme active site.[1]
When the rotational barrier is high enough (typically >16-19 kcal/mol) to allow for the isolation of stable rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism .[10][11] Fluorine, due to its specific size and electronic properties, is an ideal tool for fine-tuning these rotational barriers.[9][12]
Enhancing Metabolic Stability
A primary motivation for fluorinating drug candidates is to improve their metabolic profile.[13] Aromatic rings, particularly at the para-position, are often susceptible to hydroxylation by CYP enzymes, a common route of phase I metabolism that facilitates drug clearance.[14]
By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, chemists can effectively block this pathway. The strength of the C-F bond makes it resistant to the oxidative mechanisms employed by CYP enzymes.[5][8] This strategy has been successfully used to increase the half-life and oral bioavailability of numerous drug candidates.[15] For example, studies on biphenyl derivatives have shown that while a parent compound may be readily metabolized to its 4'-hydroxy derivative, the corresponding 4'-fluoro analogue remains untransformed.[15]
Fine-Tuning Physicochemical Properties
Fluorination offers a nuanced approach to modulating key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]
-
Lipophilicity (LogP): Replacing a hydrogen with a fluorine atom generally increases lipophilicity. This can enhance membrane permeability and improve absorption.[3][6] However, the effect is highly context-dependent, and the introduction of fluorinated groups like trifluoromethyl (CF₃) has a much more pronounced effect on LogP.[2]
-
Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity (pKb) of amines.[2][3] This modulation can be critical for optimizing a drug's solubility, controlling its ionization state at physiological pH, and avoiding unwanted interactions, such as inhibition of the hERG channel by basic amines.[17][18]
-
Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and other electrostatic interactions, thereby increasing binding affinity.[2][13]
Table 1: Impact of Fluorination on Biphenyl Physicochemical Properties
| Property | Effect of Monofluorination | Effect of Trifluoromethyl (CF₃) Group | Medicinal Chemistry Rationale |
|---|---|---|---|
| Lipophilicity (LogP) | Modest Increase | Significant Increase | Enhance membrane permeability, CNS penetration.[1][6] |
| pKa of Proximal Amine | Lowers pKa (reduces basicity) | Significantly lowers pKa | Improve bioavailability by reducing charge; avoid hERG liability.[3][17] |
| Metabolic Stability | Blocks oxidation at site of F | Can provide steric shield and block oxidation | Increase drug half-life and exposure.[5][8] |
| Binding Affinity | Can increase via polar interactions | Can increase via hydrophobic/polar interactions | Improve potency and selectivity.[2][3] |
Part 3: Synthetic Methodologies
While several cross-coupling reactions like Negishi and Stille can be used to form the biaryl bond, the Suzuki-Miyaura reaction has become the most prominent and versatile method for synthesizing fluorinated biphenyls due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of precursors.[19][20]
Featured Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a fluorinated biphenyl from a fluorinated aryl halide and an arylboronic acid.
Objective: To synthesize a 4-fluoro-4'-substituted biphenyl.
Materials:
-
1-Bromo-4-fluorobenzene (Electrophile)
-
4-Substituted-phenylboronic acid (Nucleophile)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[21]
-
Solvent System: Dioxane/Water or Toluene/Ethanol/Water
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a pressure tube or round-bottom flask) under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.2 to 1.5 equivalents).[21]
-
Reagent Addition: Add the 1-bromo-4-fluorobenzene (1.0 equivalent), the base (2.0 to 3.0 equivalents), and the palladium catalyst (1-5 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture should be a suspension.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours.[21] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure fluorinated biphenyl product.
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The Ascendant Trajectory of 5-Fluoro-3-phenylbenzoic Acid and its Progeny in Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm of modern medicinal chemistry, imbuing molecules with enhanced metabolic stability, binding affinity, and bioavailability. When coupled with the privileged biphenyl carboxylic acid motif, the resulting 5-Fluoro-3-phenylbenzoic acid framework emerges as a versatile platform for the discovery of novel therapeutics. This technical guide provides a comprehensive exploration of this compound and its derivatives, from rational synthesis and chemical characterization to their burgeoning applications in drug discovery. We will delve into detailed experimental protocols, elucidate mechanisms of action, and present a forward-looking perspective on the therapeutic potential of this promising class of compounds.
Introduction: The Strategic Imperative of Fluorination in Biphenyl Scaffolds
The biphenyl moiety is a cornerstone in drug design, offering a rigid yet tunable scaffold that can effectively orient functional groups for optimal interaction with biological targets. The introduction of a fluorine atom onto this framework, specifically at the 5-position of a 3-phenylbenzoic acid, is a deliberate and strategic decision rooted in established medicinal chemistry principles. The high electronegativity and small atomic radius of fluorine can profoundly influence the electronic properties and conformation of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide will systematically dissect the synthesis, chemical biology, and therapeutic potential of this compound and its derivatives. We will begin by outlining a robust synthetic strategy, followed by an in-depth discussion of their diverse biological activities, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways in cancer and inflammation.
Synthesis of the Core Scaffold: this compound via Suzuki-Miyaura Coupling
The construction of the this compound core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields.[1] The logical disconnection points to 3-bromo-5-fluorobenzoic acid and phenylboronic acid as readily available starting materials.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst, specifically Pd(OAc)₂, is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[2]
-
Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction.
-
Potassium carbonate is a necessary base to activate the boronic acid for transmetalation to the palladium center.[2]
-
The mixed solvent system of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.
-
An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Caption: Suzuki-Miyaura synthesis of the core scaffold.
Derivatives of this compound in Drug Discovery
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives with a wide range of biological activities. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, allowing for fine-tuning of the molecule's properties to target specific biological pathways.
Amide Derivatives as Potent Bioactive Agents
Amide derivatives of this compound have shown significant promise in various therapeutic areas. The amide bond introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets.
Table 1: Potential Therapeutic Applications of this compound Amide Derivatives
| Therapeutic Area | Target/Mechanism of Action | Rationale for Activity |
| Oncology | Kinase Inhibition (e.g., FGFR4, Aurora Kinase) | The biphenyl scaffold can mimic the hinge-binding motif of many kinase inhibitors. The fluorine atom can enhance binding affinity and selectivity.[3][4] |
| Inflammation | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), Modulation of NF-κB pathway | The core structure is similar to known anti-inflammatory agents. Fluorine substitution can improve cell permeability and metabolic stability.[3] |
| Infectious Diseases | Enzyme Inhibition (e.g., bacterial or viral enzymes) | The scaffold can be tailored to fit the active sites of specific microbial enzymes. |
As Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The this compound scaffold can be elaborated to mimic these interactions, making its derivatives promising candidates for anticancer drug development. For instance, derivatives of fluorinated benzoic acids have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[3]
Caption: Mechanism of kinase inhibition by derivatives.
As Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Derivatives of this compound have the potential to act as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.[3]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound derivatives, a series of in vitro assays are essential. These assays provide crucial information on the compound's efficacy, mechanism of action, and potential toxicity.
In Vitro Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory activity of this compound derivatives.
4.1.1. Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
Add 0.5 mL of the test solution to 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Heat the mixture at 72 °C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
4.1.2. Red Blood Cell (RBC) Membrane Stabilization Assay
Principle: The stabilization of the RBC membrane is a measure of a compound's ability to protect cell membranes from damage, which is relevant to the inflammatory process.
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.
-
Incubate the test compound at various concentrations with the RBC suspension at 56 °C for 30 minutes.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.
-
A standard anti-inflammatory drug can be used as a positive control.
-
Calculate the percentage of membrane stabilization.[5]
Caption: Workflow for in vitro anti-inflammatory evaluation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The strategic incorporation of a fluorine atom enhances the drug-like properties of the biphenyl core, opening up avenues for the development of potent and selective inhibitors of various biological targets. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries for high-throughput screening.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse functional groups to explore a wider chemical space.
-
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of bioactive derivatives.
-
In Vivo Efficacy and Safety Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
By systematically applying the principles of medicinal chemistry and leveraging the power of modern drug discovery technologies, the full therapeutic potential of this compound and its derivatives can be unlocked, leading to the development of next-generation medicines for a range of human diseases.
References
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- Anosike, C. A., Obidoa, O., & Ezeanyika, L. U. S. (2012). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 76.
- Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. (2021).
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 14(1), 127-142. (2023).
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7036–7042. (2021).
- Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15098–15116. (2022).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. (2018).
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3894. (2024).
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem. (2025).
- Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(8), 4567-4577. (2021).
- 2-(3-Bromophenyl)
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 28(2), 541–546. (2026).
- Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4882. (2013).
- A highly efficient glycine–palladium complex catalyzed Suzuki–Miyaura coupling reaction of aryl halides containing carboxyl group in water. Organic & Biomolecular Chemistry, 9(19), 6535-6538. (2011).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 22. (2021).
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(21), 11598. (2021).
- Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 49(14), 4159–4171. (2006).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Current Medicinal Chemistry, 27(21), 3566-3593. (2020).
- Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(1), 355–371. (2022).
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. (2025).
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem. (2025).
- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 162. (2023).
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- In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1- (3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 53(3s), s400-s411. (2019).
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A Comprehensive Technical Guide to the Utilization of 5-Fluoro-3-phenylbenzoic Acid as a Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Fluoro-3-phenylbenzoic acid as a versatile precursor for the synthesis of novel heterocyclic compounds. Recognizing the paramount importance of fluorinated heterocycles in modern medicinal chemistry, this document outlines strategic synthetic pathways to transform this readily accessible building block into diverse and medicinally relevant scaffolds. We will delve into the synthesis of the precursor itself, followed by key functionalization strategies, and culminating in detailed protocols for the construction of fluorinated acridones, quinazolinones, and benzoxazinones. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Strategic Advantage of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to engage in a multitude of biological interactions. The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[1][2] This has led to a surge in the development of fluorinated heterocyclic drugs with improved efficacy and pharmacokinetic properties.
This compound emerges as a particularly attractive starting material for the synthesis of novel fluorinated heterocycles. Its biphenyl scaffold is a common motif in bioactive molecules, and the presence of the fluorine atom provides a strategic handle for tuning molecular properties. The carboxylic acid functionality serves as a versatile anchor for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. This guide will provide a comprehensive overview of the synthetic strategies to unlock the potential of this valuable precursor.
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. This compound can be efficiently prepared via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with excellent yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 eq | |
| Phenylboronic acid | 121.93 | 1.2 eq | |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | |
| Potassium carbonate | 138.21 | 3.0 eq | |
| 1,4-Dioxane | |||
| Water |
Procedure:
-
To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 mixture).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
Strategic Functionalization: Gateway to Heterocyclic Diversity
The carboxylic acid group of this compound is the primary handle for diversification. However, to construct nitrogen-containing heterocycles, the introduction of an amino group is often a necessary strategic step.
Synthesis of 2-Amino-5-fluoro-3-phenylbenzoic Acid: The Anthranilic Acid Analogue
The most direct route to many important heterocycles requires an ortho-amino benzoic acid (anthranilic acid) scaffold. Recent advances in C-H activation have provided powerful tools for the regioselective amination of arenes. An iridium-catalyzed ortho-C-H amination of benzoic acids represents a state-of-the-art approach to access this key intermediate.[3]
Caption: Iridium-catalyzed ortho-amination of this compound.
Experimental Protocol: Iridium-Catalyzed Ortho-Amination [3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| This compound | 216.21 | 1.0 eq |
| [Cp*Ir(H₂O)₃]SO₄ | 485.55 | 0.04 eq |
| 2-Nityrobenzenesulfonyl azide (NsN₃) | 228.19 | 1.1 eq |
| Triethylamine (Et₃N) | 101.19 | 1.0 eq |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ||
| Thiophenol (PhSH) | 110.18 | 2.0 eq |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq |
| Acetonitrile (MeCN) |
Procedure:
-
Sulfonamidation: To a vial, add this compound, [Cp*Ir(H₂O)₃]SO₄, and triethylamine.
-
Add HFIP as the solvent and stir until all solids are dissolved.
-
Add 2-nitrobenzenesulfonyl azide (NsN₃) and allow the reaction to proceed at room temperature for 24 hours.
-
Deprotection: After 24 hours, add potassium carbonate and thiophenol to the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in acetonitrile, add additional potassium carbonate and thiophenol, and heat at 60 °C for 16 hours.
-
After cooling, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-Amino-5-fluoro-3-phenylbenzoic acid.
Causality behind Experimental Choices:
-
Iridium Catalyst: The [Cp*Ir(H₂O)₃]SO₄ catalyst is highly effective for directed C-H activation, with the carboxylic acid group acting as the directing group.[3]
-
Nitrene Source: 2-Nityrobenzenesulfonyl azide serves as a stable and efficient source of the nitrene for the amination reaction.
-
Solvent: HFIP has been shown to be a crucial solvent for this type of transformation, promoting the catalytic cycle.[3]
-
Deprotection: Thiophenol and potassium carbonate are used for the cleavage of the nosyl protecting group to reveal the free amine.
Synthesis of Novel Fluorinated Heterocycles
With the key intermediate, 2-Amino-5-fluoro-3-phenylbenzoic acid, in hand, a variety of cyclization strategies can be employed to generate diverse heterocyclic scaffolds.
Fluorinated Quinazolinones
Quinazolinones are a prominent class of heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. They can be readily synthesized from anthranilic acid derivatives.
Reaction:
Caption: Synthesis of a fluorinated quinazolinone derivative.
Experimental Protocol: Quinazolinone Formation [4]
-
In a round-bottom flask, suspend 2-Amino-5-fluoro-3-phenylbenzoic acid in an excess of formamide.
-
Heat the reaction mixture to 130-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude 6-Fluoro-8-phenylquinazolin-4(3H)-one.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification.
Fluorinated Benzoxazinones
Benzoxazinones are another important class of heterocycles that serve as valuable intermediates and possess biological activity. Their synthesis from anthranilic acids is typically achieved through reaction with an acid anhydride.
Reaction:
Caption: Synthesis of a fluorinated benzoxazinone derivative.
Experimental Protocol: Benzoxazinone Formation [5][6]
-
Suspend 2-Amino-5-fluoro-3-phenylbenzoic acid in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir vigorously.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude 6-Fluoro-8-phenyl-2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization.
Fluorinated Acridones via Ullmann Condensation and Cyclization
Acridones are a class of tricyclic heterocycles known for their diverse biological activities, including anticancer and antiviral properties. A common route to acridones involves the intramolecular cyclization of N-phenylanthranilic acids, which can be synthesized via an Ullmann condensation.
Step 1: Ullmann Condensation
Caption: Ullmann condensation to form the N-phenylanthranilic acid intermediate.
Step 2: Intramolecular Cyclization
Caption: Intramolecular cyclization to form the fluorinated acridone.
Experimental Protocol: Acridone Synthesis [7]
-
Ullmann Condensation:
-
Combine 5-Fluoro-3-phenyl-2-bromobenzoic acid (requires separate synthesis, e.g., via Sandmeyer reaction from the corresponding amine), aniline, copper(I) iodide, and potassium carbonate in DMF.
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, work up the reaction by acidifying with HCl and extracting with an organic solvent.
-
Purify the resulting N-phenylanthranilic acid derivative.
-
-
Intramolecular Cyclization:
-
Heat the purified 5-Fluoro-3-phenyl-N-phenylanthranilic acid in polyphosphoric acid (PPA) at elevated temperatures (e.g., 140-160 °C).
-
Pour the hot reaction mixture onto ice.
-
Neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Collect the precipitated acridone by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel fluorinated heterocycles. Through strategic functionalization, particularly via modern C-H activation techniques to introduce an ortho-amino group, this starting material can be readily converted into key anthranilic acid analogues. Subsequent cyclization reactions provide access to medicinally important scaffolds such as quinazolinones, benzoxazinones, and acridones. The methodologies outlined in this guide are robust, scalable, and grounded in established chemical principles, providing a solid foundation for researchers to explore the chemical space of fluorinated heterocycles in their drug discovery endeavors.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-3-phenylbenzoic Acid via Suzuki Coupling
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Fluoro-3-phenylbenzoic acid, a valuable biaryl carboxylic acid derivative. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated for its efficiency and broad functional group tolerance. This document delves into the mechanistic underpinnings of the reaction, provides a rationale for the selection of reagents and conditions, and offers a step-by-step guide for synthesis, purification, and characterization, tailored for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of Biaryl Carboxylic Acids and the Suzuki Coupling Approach
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique three-dimensional arrangement that is often key to molecular recognition and function. This compound, in particular, represents a versatile building block for the development of novel pharmaceuticals and functional materials. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
The Suzuki-Miyaura coupling reaction is the method of choice for constructing the C-C bond between the two aromatic rings in this target molecule. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acid reagents.[2]
This guide will focus on the coupling of 3-bromo-5-fluorobenzoic acid with phenylboronic acid to yield the desired this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of this compound via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the phenylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex as the final product, this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Synthesis of Starting Materials
While 3-bromo-5-fluorobenzoic acid and phenylboronic acid are commercially available, this section provides protocols for their synthesis for completeness.
Protocol 3.1.1: Synthesis of 3-Bromo-5-fluorobenzoic Acid
This can be synthesized from 3-bromo-5-fluorobenzonitrile via hydrolysis.
-
Materials: 3-bromo-5-fluorobenzonitrile, 5 M Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with 5 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of approximately 1.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[3]
-
Protocol 3.1.2: Synthesis of Phenylboronic Acid
A common method involves the reaction of a Grignard reagent with a borate ester.[4][5]
-
Materials: Bromobenzene, Magnesium (Mg) turnings, Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Trimethyl borate, Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
-
In a separate flask, dissolve trimethyl borate in anhydrous ether or THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding aqueous sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain phenylboronic acid as a white solid.
-
Suzuki Coupling for the Synthesis of this compound
This protocol is adapted from general procedures for the Suzuki coupling of aryl halides with arylboronic acids.[2][6]
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
-
Materials:
-
3-bromo-5-fluorobenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluorobenzoic acid, phenylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | 3-bromo-5-fluorobenzoic acid | The bromine atom provides good reactivity in the oxidative addition step. |
| Organoboron Reagent | Phenylboronic acid | Commercially available and stable organoboron partner. |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective catalyst for Suzuki couplings. Other catalysts with bulky, electron-rich phosphine ligands can also be used.[6] |
| Base | K₂CO₃ (Potassium Carbonate) | A widely used inorganic base that effectively promotes transmetalation.[2] |
| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4-24 hours | Dependent on the specific conditions and scale of the reaction. |
Purification and Characterization
Purification:
The acidic nature of the product allows for a straightforward purification strategy. After the initial work-up and precipitation, the crude this compound can be purified by:
-
Recrystallization: A suitable solvent system for recrystallization would be an ethanol/water or toluene/hexanes mixture.
-
Column Chromatography: If further purification is required, silica gel chromatography can be employed. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.
Characterization:
The purified this compound should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom. The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carboxylic acid and the C-F bond.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of biaryl carboxylic acids. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity. The purification strategy takes advantage of the acidic nature of the product, allowing for its effective isolation. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science.
References
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Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. Retrieved January 19, 2026, from [Link]
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved January 19, 2026, from [Link]
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American Chemical Society. (2009, January 5). Phenylboronic acid. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved January 19, 2026, from [Link]
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RSC Advances. (n.d.). . Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-phenylbutoxy)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-4-iodo-5-phenylbenzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1.... Retrieved January 19, 2026, from [Link]
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NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 19, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-FLUORO-2-HYDROXYBENZOIC ACID. Retrieved January 19, 2026, from [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Fluoro-3-phenylbenzoic Acid
Introduction
5-Fluoro-3-phenylbenzoic acid is a key structural motif found in numerous biologically active molecules and functional materials. Its synthesis is of significant interest to researchers in drug discovery and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the biphenyl carboxylic acid core is a common pharmacophore.[1] This document provides a detailed guide to the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3]
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[2][4] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1][5]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The synthesis of this compound is achieved by coupling 3-bromo-5-fluorobenzoic acid with phenylboronic acid. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-fluorobenzoic acid), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[4] This is often the rate-determining step.[4] The reactivity of aryl halides follows the trend: I > Br > Cl.[5]
-
Transmetalation: The organoborane (phenylboronic acid) reacts with the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.[4][8] The phenyl group is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (the fluorinated benzoic acid moiety and the phenyl group) on the palladium center couple to form the desired biaryl product, this compound.[6][7] This step regenerates the active Pd(0) catalyst, which can then participate in another catalytic cycle.[9]
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// Edges Pd0 -> ArPdX [label="Oxidative Addition\n(Ar-X)"]; ArPdX -> ArPdAr_prime [label="Transmetalation\n(Ar'-B(OH)2, Base)"]; ArPdAr_prime -> Product [label="Reductive Elimination"]; Product -> Catalyst_Regen [style=invis]; ArPdAr_prime -> Pd0 [label="Regeneration"];
// Invisible edges for layout Product -> Pd0 [style=invis]; } caption { label = "Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle."; fontsize = 12; fontname = "Helvetica"; }
The Critical Role of Ligands
The choice of ligand is paramount for a successful cross-coupling reaction.[10] Ligands stabilize the palladium catalyst and modulate its reactivity.[11] For the Suzuki-Miyaura reaction, electron-rich and sterically bulky phosphine ligands are often employed.[11][12] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[11] The steric bulk of the ligands can also promote the reductive elimination step, leading to a faster overall reaction.[11]
Experimental Protocol
This protocol details the synthesis of this compound from 3-bromo-5-fluorobenzoic acid and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-5-fluorobenzoic acid | ≥98% | Commercially Available | |
| Phenylboronic acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | Degas before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | For acidification. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure good stirring.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromo-5-fluorobenzoic acid) is consumed. Reaction times can vary but are typically in the range of 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
dot graph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Nodes A [label="Reaction Setup\n(Reactants, Base)", fillcolor="#F1F3F4"]; B [label="Inert Atmosphere", fillcolor="#F1F3F4"]; C [label="Catalyst & Solvent Addition", fillcolor="#F1F3F4"]; D [label="Heating & Stirring\n(80-100 °C)", fillcolor="#FBBC05"]; E [label="Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Work-up\n(Quenching, Extraction)", fillcolor="#F1F3F4"]; G [label="Purification\n(Recrystallization/Chromatography)", fillcolor="#F1F3F4"]; H [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Completion"]; F -> G; G -> H; } caption { label = "Figure 2: Experimental Workflow for Synthesis."; fontsize = 12; fontname = "Helvetica"; }
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is handled under an inert atmosphere. Use a fresh batch of catalyst. |
| Insufficiently dried reagents/solvents | Use anhydrous reagents and solvents. Dry the base thoroughly. | |
| Low reaction temperature | Ensure the reaction temperature is maintained within the optimal range. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid. Optimize the base and solvent system. |
| Protodeborylation of boronic acid | Use anhydrous conditions and ensure the base is not too strong. | |
| Difficult Purification | Co-elution of product and unreacted boronic acid | Consider converting the crude product to its methyl ester for easier separation by chromatography, followed by hydrolysis back to the carboxylic acid.[13] |
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. This protocol provides a reliable and reproducible procedure for researchers in the fields of medicinal chemistry and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Accessed January 19, 2026. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Accessed January 19, 2026. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 19, 2026. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Last updated October 10, 2024. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Accessed January 19, 2026. [Link]
-
Ye, M. C., et al. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 2007, 26(18), 4495-4500. [Link]
-
He, J., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis, 2014, 4(10), 3738-3752. [Link]
-
RSC Publishing. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Accessed January 19, 2026. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Accessed January 19, 2026. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Accessed January 19, 2026. [Link]
-
Chem Help ASAP. Suzuki cross coupling reaction. YouTube, February 13, 2020. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid. Accessed January 19, 2026. [Link]
-
PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Accessed January 19, 2026. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Accessed January 19, 2026. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry, October 18, 2022. [Link]
-
PubChem. 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. Accessed January 19, 2026. [Link]
-
RSC Publishing. . Accessed January 19, 2026. [Link]
-
Wang, L., et al. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 2016, 6(82), 78536-78539. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Accessed January 19, 2026. [Link]
-
Zhang, W., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry, 2023. [Link]
- Google Patents.
-
PubChem. 3-Fluoro-4-iodo-5-phenylbenzoic acid. Accessed January 19, 2026. [Link]
-
Semantic Scholar. Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Accessed January 19, 2026. [Link]
-
Maluenda, I., & Navarro, O. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015, 20(4), 7531-7557. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Accessed January 19, 2026. [Link]
-
Chemical Science (RSC Publishing). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Accessed January 19, 2026. [Link]
-
Guo, S., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018, 23(10), 2459. [Link]
-
PubChem. 3-Fluoro-5-[(4-phenylbenzoyl)amino]benzoic acid. Accessed January 19, 2026. [Link]
Sources
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- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
Application Note: A Detailed Protocol for the Synthesis of 5-Fluoro-3-phenylbenzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 5-Fluoro-3-phenylbenzoic acid, a key building block in medicinal chemistry and materials science. The described methodology is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step workflow from reagent preparation to final product characterization. Beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical procedural choices, emphasizes a culture of safety through rigorous hazard analysis, and ensures scientific integrity with validation checkpoints and authoritative references.
Introduction and Scientific Context
This compound is a biaryl carboxylic acid derivative. The incorporation of a fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, while the biphenyl scaffold is a prevalent motif in many drug candidates, known to enhance metabolic stability and binding affinity.[2] The synthesis of such structures is therefore of high importance in pharmaceutical research and development.
The Suzuki-Miyaura reaction is the chosen synthetic strategy due to its numerous advantages, including mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[2] The reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This protocol will detail the coupling of 3-bromo-5-fluorobenzoic acid with phenylboronic acid.
Reaction Scheme
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-fluorobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium complex, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Recommended Purity |
| 3-Bromo-5-fluorobenzoic acid | 17606-69-8 | 219.01 | >97% |
| Phenylboronic acid | 98-80-6 | 121.93 | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |
| Sodium Carbonate (Na₂CO₃), anhydrous | 497-19-8 | 105.99 | >99.5% |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | >99.8%, <50 ppm water |
| Deionized Water | 7732-18-5 | 18.02 | 18.2 MΩ·cm |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer with heating mantle and thermocouple
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance (± 0.001 g)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Hazard Analysis and Safety Precautions
It is imperative to conduct all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromo-5-fluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Phenylboronic acid: Causes skin irritation and serious eye damage.[5]
-
Palladium Catalyst: May cause allergic skin reactions. Handle with care to avoid inhalation of fine powder.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation and drowsiness.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[6]
Emergency Response: In case of skin contact, wash thoroughly with soap and water.[3] In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6] Seek immediate medical attention for significant exposures.
Detailed Experimental Protocol
This protocol is based on a 5.0 mmol scale.
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator. This is critical as moisture can negatively impact the Grignard reagent formation if that alternative route were chosen, and it remains good practice for organometallic catalysis to minimize side reactions.[8][9]
-
Apparatus Assembly: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The third neck should be sealed with a rubber septum for reagent addition.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.
Reagent Addition and Reaction
-
To the reaction flask, add 3-bromo-5-fluorobenzoic acid (1.095 g, 5.0 mmol, 1.0 equiv.), phenylboronic acid (0.732 g, 6.0 mmol, 1.2 equiv.), and anhydrous sodium carbonate (1.59 g, 15.0 mmol, 3.0 equiv.).
-
Causality Note: An excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide. Sodium carbonate is a crucial base that activates the boronic acid for the transmetalation step.[2]
-
-
Briefly evacuate and backfill the flask with nitrogen three times to ensure the atmosphere is fully inert.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol, 0.05 equiv.).
-
Causality Note: A catalyst loading of 5 mol% is a robust starting point for this type of coupling, balancing reaction efficiency with cost.
-
-
Via syringe through the septum, add the solvent system: 20 mL of 1,4-dioxane and 5 mL of deionized water.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 90 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC. Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent is 30% ethyl acetate in hexanes with 1% acetic acid. The disappearance of the 3-bromo-5-fluorobenzoic acid spot indicates reaction completion.
Work-up and Product Isolation
-
Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Acidification: Carefully pour the reaction mixture into a beaker containing 50 mL of 2 M HCl. Stir for 10 minutes. This step neutralizes the excess base and protonates the carboxylate product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 40 mL).
-
Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Washing: Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Summary and Characterization
Quantitative Data
| Compound | Amount (g) | Moles (mmol) | Equivalents |
| 3-Bromo-5-fluorobenzoic acid | 1.095 | 5.0 | 1.0 |
| Phenylboronic acid | 0.732 | 6.0 | 1.2 |
| Pd(PPh₃)₄ | 0.289 | 0.25 | 0.05 |
| Na₂CO₃ | 1.59 | 15.0 | 3.0 |
| Expected Product Yield | ~1.0 g | ~4.6 | ~92% |
Characterization of this compound
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₃H₉FO₂
-
Molecular Weight: 216.21 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.4-8.1 ppm) and a broad singlet for the carboxylic acid proton (δ ~13.3 ppm). The aromatic protons on the fluorinated ring will exhibit splitting due to the fluorine atom.
-
¹³C NMR (101 MHz, DMSO-d₆): Expected peaks around δ 166 (C=O), and between δ 115-165 for the aromatic carbons. The carbon directly bonded to fluorine will show a large coupling constant.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single peak is expected, with its chemical shift sensitive to the electronic environment.[10]
-
Mass Spectrometry (ESI-): m/z calculated for C₁₃H₈FO₂⁻ [M-H]⁻: 215.05; found: 215.1.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- Thermo Fisher Scientific. (2009).
- National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid (Acidimetric Standard).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024). Safety Data Sheet for Biphenyl-4-carboxylic acid.
- University of Toronto. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Fisher Scientific.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16453.
- MacKenzie, K. R., et al. (2016). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate Dehalogenase. Scientific Reports, 6, 20831.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for 5-Fluoro-3-phenylbenzoic Acid Derivatives as Potential Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Benzoic acid derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in medicinal chemistry.[2][3] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5] This guide focuses on the emerging class of 5-Fluoro-3-phenylbenzoic acid derivatives, which combine the biphenyl carboxylic acid framework with a fluorine substituent, as a promising avenue for the development of next-generation antibacterial agents.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and mechanistic elucidation of this compound derivatives. The protocols detailed herein are based on established methodologies and are designed to be adaptable for the screening and characterization of a library of analogous compounds.
Structure-Activity Relationship (SAR) Insights: Guiding Rational Design
The antibacterial potency of benzoic acid and biphenyl derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[6] Understanding these structure-activity relationships is paramount for the rational design of more effective antibacterial agents.
-
Role of the Fluorine Substituent: The introduction of a fluorine atom can modulate the electronic properties and lipophilicity of the molecule.[5] Its high electronegativity can influence the acidity of the carboxylic acid group, which may be crucial for interaction with biological targets. The position of the fluorine atom is critical; for instance, in some series, meta-fluoro substitution has been shown to be more potent than ortho or para substitutions.[7]
-
Impact of the Biphenyl Core: The biphenyl scaffold provides a larger surface area for interaction with molecular targets and can contribute to increased lipophilicity, potentially enhancing membrane permeability.
-
Influence of Other Substituents: The addition of other functional groups, such as hydroxyl or trifluoromethyl groups, can further enhance antibacterial activity. Strong electron-withdrawing groups on one of the phenyl rings have been shown to be beneficial for antibacterial efficacy.[6][8] Conversely, certain polar substituents may diminish activity.[2]
Synthesis of this compound Derivatives: A Protocol Based on Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9] This protocol outlines a general procedure for the synthesis of the this compound scaffold.
Protocol: Synthesis of this compound
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-Bromo-5-fluorobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalytic system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation with the palladium complex.
-
Solvent System: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Caption: Synthetic workflow for this compound.
Protocols for Antibacterial Susceptibility Testing
Determining the in vitro antibacterial activity of newly synthesized compounds is a critical step in the drug discovery process. The following are standard protocols for assessing the antibacterial efficacy of this compound derivatives.[10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours), suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only). A positive control with a standard antibiotic should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
Objective: To qualitatively assess the antibacterial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Plate Preparation: Prepare a lawn of the test bacterium on an MHA plate by uniformly swabbing the surface with a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the test compound solution to a designated well. Add a positive control antibiotic to another well and a solvent control to a third well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Caption: Workflow for antibacterial susceptibility testing.
Quantitative Data Summary
The following table presents representative MIC data for fluorinated biphenyl derivatives, which are structurally related to this compound, against a panel of clinically relevant bacteria. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | Acinetobacter baumannii (Carbapenem-resistant) | Negative | Comparable to Ciprofloxacin | [6][8] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Staphylococcus aureus (MRSA) | Positive | 3.13 | [6] |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Enterococcus faecalis (MDR) | Positive | 6.25 | [6] |
| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | Positive | 7.81 | [7] |
| 2-(m-fluorophenyl)-benzimidazole derivative | Gram-negative bacteria | Negative | 31.25 | [7] |
Potential Mechanisms of Action
Elucidating the mechanism of action is crucial for understanding how these compounds exert their antibacterial effects and for identifying potential resistance mechanisms. While the specific mechanism for this compound derivatives is yet to be fully characterized, several plausible targets can be inferred from related compounds.
-
Inhibition of Fatty Acid Biosynthesis (FAB): Some benzoic acid derivatives have been shown to inhibit bacterial fatty acid biosynthesis, a pathway essential for building cell membranes.[2][4] This inhibition disrupts membrane integrity and leads to bacterial cell death.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the biphenyl core may facilitate insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of intracellular components.
-
Inhibition of Nucleic Acid Synthesis: The presence of the fluorine atom raises the possibility of a mechanism similar to that of 5-fluorouracil, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. The fluorinated benzoic acid derivative could be metabolized to a fraudulent nucleotide that inhibits key enzymes in nucleic acid metabolism.
Caption: Plausible mechanisms of antibacterial action.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel antibacterial agents. Their synthetic tractability via robust methods like the Suzuki-Miyaura coupling, coupled with the potential for multipronged mechanisms of action, makes them an attractive area for further investigation. The protocols and insights provided in this guide are intended to facilitate the exploration of this chemical space and contribute to the discovery of new therapies to combat the growing threat of antibiotic resistance.
References
-
Aakash, D., et al. (2015). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available at: [Link]
-
Zadrazilova, I., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
-
Al-Hussain, S. A., et al. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]
-
Hooda, T., et al. (2020). Antimicrobial activity (pMIC in µM/mL) of synthesized derivatives. ResearchGate. Available at: [Link]
-
Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules. Available at: [Link]
-
Patsnap Eureka. (2025). Enhancements in Carboxylic Acid-Derived Antimicrobial Agents. Patsnap. Available at: [Link]
-
Ali, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Ahamed, M. B., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
Staszowska, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Available at: [Link]
-
Aakash, D., et al. (2015). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. Available at: [Link]
-
Dembinski, R., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. Available at: [Link]
-
Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]
-
Beeson, P. B. (2012). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Tackling Antibiotic Resistance: Exploring 5-Fluorouracil as a Promising Antimicrobial Strategy for the Treatment of Streptococcus suis Infection. PMC. Available at: [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancements in Carboxylic Acid-Derived Antimicrobial Agents [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the functionalization of the carboxylic acid group in "5-Fluoro-3-phenylbenzoic acid"
Introduction: The Strategic Importance of 5-Fluoro-3-phenylbenzoic acid in Modern Chemistry
This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. The presence of the carboxylic acid group provides a reactive handle for diverse chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. The strategic placement of the fluorine atom and the phenyl ring can profoundly influence the physicochemical and biological properties of the resulting derivatives, such as metabolic stability, binding affinity, and lipophilicity.
This document provides a comprehensive guide to the common and effective methods for the functionalization of the carboxylic acid moiety of this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the selection of appropriate reagents and reaction conditions.
Core Functionalization Strategies
The carboxylic acid group of this compound can be transformed into a variety of other functional groups. The most common and synthetically useful transformations include conversion to acyl chlorides, amides, and esters. Each of these transformations proceeds through the activation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack.
Diagram: Overview of Functionalization Pathways
Caption: Key pathways for the functionalization of this compound.
Protocol 1: Conversion to 5-Fluoro-3-phenylbenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that significantly enhances its reactivity. Acyl chlorides are highly versatile intermediates that readily react with a wide range of nucleophiles. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this purpose.[1][2]
Rationale for Reagent Selection:
-
Thionyl Chloride (SOCl₂): A cost-effective and efficient reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.[2]
-
Oxalyl Chloride ((COCl)₂): A milder and often more selective reagent than thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. It is particularly useful for substrates that are sensitive to the harsher conditions sometimes required with thionyl chloride.
Detailed Experimental Protocol: Using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction setup is properly vented to a scrubber.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or toluene to the flask to create a suspension or solution. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: Slowly add thionyl chloride (2.0-5.0 eq) to the reaction mixture at room temperature. The addition should be done dropwise, as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 40°C for DCM or 110°C for toluene) and stir for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the volatile, corrosive byproducts.
-
Purification: The resulting crude 5-Fluoro-3-phenylbenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure, although this is often challenging for small-scale reactions.
Characterization: The formation of the acyl chloride can be confirmed by IR spectroscopy, where the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a sharp C=O stretch will appear at a higher frequency (typically 1770-1810 cm⁻¹).[3]
Protocol 2: Amide Bond Formation
The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in the context of drug discovery.[4][5] This can be achieved either by reacting the corresponding acyl chloride with an amine or directly from the carboxylic acid using a coupling reagent.
Method A: From 5-Fluoro-3-phenylbenzoyl Chloride
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like DCM, THF, or DMF.
-
Acyl Chloride Addition: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of 5-Fluoro-3-phenylbenzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Method B: Direct Amide Coupling from this compound
Direct amide coupling is often preferred as it avoids the need to isolate the highly reactive and moisture-sensitive acyl chloride. A wide variety of coupling reagents are available, each with its own advantages.[6][7][8][9]
Common Coupling Reagents:
| Coupling Reagent | Additive | Base | Key Features |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or Oxyma Pure | DIPEA, TEA | Water-soluble byproducts, mild conditions.[4][10] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None needed | DIPEA, TEA | Highly efficient, rapid coupling, especially for hindered substrates.[8] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None needed | DIPEA, TEA | Good for sterically hindered couplings. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DIPEA, TEA | Insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[6][10] |
Detailed Experimental Protocol: Using EDC/HOBt
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and the amine (1.1 eq).
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure described in Method A for amide synthesis from the acyl chloride.
Diagram: Amide Coupling Mechanism (EDC/HOBt)
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Protocol 3: Esterification
Esterification is another crucial functionalization of carboxylic acids, leading to products with applications ranging from fragrances to pharmaceuticals.
Method A: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[11]
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the removal of water (e.g., using a Dean-Stark apparatus) can drive it to completion.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Method B: Mitsunobu Reaction
For more sensitive substrates or when milder conditions are required, the Mitsunobu reaction is an excellent alternative for esterification, particularly with phenols.[12]
Procedure:
-
Reaction Setup: In an anhydrous solvent such as THF or DCM, dissolve this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq).
-
Reagent Addition: Cool the mixture to 0°C and slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Characterization of Functionalized Products
The successful functionalization of this compound can be confirmed using a variety of spectroscopic techniques.
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry |
| Carboxylic Acid | ~10-13 (broad s, 1H, COOH) | ~165-185 (C=O) | ~2500-3300 (broad, O-H), ~1700 (C=O) | Molecular ion peak (M⁺) |
| Acyl Chloride | - | ~165-180 (C=O) | ~1770-1810 (sharp, C=O) | Molecular ion peak (M⁺), characteristic acylium ion (R-CO⁺)[13] |
| Amide | ~5-9 (broad s, 1H, NH) | ~160-180 (C=O) | ~3100-3500 (N-H), ~1630-1690 (C=O) | Molecular ion peak (M⁺) |
| Ester | Protons α to ester oxygen typically shifted downfield | ~160-175 (C=O) | ~1735-1750 (C=O), ~1000-1300 (C-O) | Molecular ion peak (M⁺), characteristic fragmentation patterns |
Note: The chemical shifts (δ) and stretching frequencies (ν) provided are approximate and can vary depending on the specific structure of the derivative and the solvent used for analysis.[3][13][14]
Conclusion
The protocols and guidelines presented herein offer a robust framework for the successful functionalization of the carboxylic acid group of this compound. The choice of a particular method will depend on the desired functional group, the scale of the reaction, and the presence of other functional groups in the starting materials. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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Pearson. Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. [Link]
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Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]
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Semantic Scholar. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. [Link]
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PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]
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PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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Matrix Fine Chemicals. 5-FLUORO-2-HYDROXYBENZOIC ACID. [Link]
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Application Note: A Robust and Scalable Synthesis of 5-Fluoro-3-phenylbenzoic Acid for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-3-phenylbenzoic acid, an important building block in pharmaceutical research. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, broad functional group tolerance, and scalability. This application note details the process from starting material selection to final product purification and quality control, offering field-proven insights into overcoming common scale-up challenges. The protocols are designed to be self-validating, ensuring the production of high-purity Active Pharmaceutical Ingredient (API) suitable for preclinical development, in line with Good Manufacturing Practice (GMP) principles.[1][2]
Introduction and Strategic Rationale
This compound is a biaryl carboxylic acid. The biaryl motif is a privileged structure in medicinal chemistry, and the inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. As drug candidates progress from discovery to preclinical trials, the demand for API increases from milligram to multi-gram or kilogram quantities. This transition necessitates a synthetic route that is not only high-yielding but also safe, economical, and reproducible on a larger scale.
The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing C-C bonds in biaryl synthesis.[3][4] It offers significant advantages over older methods, such as the Ullmann reaction, by operating under milder conditions, which is crucial for preserving sensitive functional groups and ensuring a safer process.[3][5] This protocol leverages the Suzuki-Miyaura coupling of 3-Bromo-5-fluorobenzoic acid with phenylboronic acid, a route chosen for its robust nature and the commercial availability of its starting materials.[6]
Process Chemistry and Scale-Up Considerations
Scaling a synthesis from the bench to a pilot plant introduces challenges related to mass and heat transfer, reagent addition rates, and purification methods. A successful scale-up campaign is built on a deep understanding of the reaction mechanism and careful optimization of its parameters.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is paramount for troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-fluorobenzoic acid. This is often the rate-determining step.[7]
-
Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.[8] The choice and stoichiometry of the base are critical for activating the boronic acid to facilitate this step.[9]
-
Reductive Elimination: The two organic fragments (the phenyl and fluorobenzoyl groups) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Scalable Process
-
Catalyst and Ligand Selection: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a cost-effective and common precatalyst. The choice of phosphine ligand is critical. For this synthesis, a bulky, electron-rich ligand like SPhos is recommended to promote the oxidative addition and reductive elimination steps, allowing for lower catalyst loading and milder reaction temperatures.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often effective. Toluene solubilizes the organic components, while the aqueous phase contains the inorganic base and facilitates the removal of boronic acid byproducts.
-
Base Selection: An inorganic base like potassium phosphate (K₃PO₄) is effective and generally preferred for its moderate strength, which minimizes side reactions. The base activates the boronic acid, forming a more nucleophilic borate species essential for transmetalation.[8]
-
Temperature Control: The reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and impurity formation. A controlled rate of addition for one of the reactants or a gradual ramp-up to the target temperature (e.g., 80-90°C) is recommended.[11]
-
Purification Strategy: Chromatographic purification is not viable for large-scale production. The protocol below relies on a series of aqueous extractions to remove the catalyst, base, and boron-containing byproducts, followed by crystallization. Benzoic acids often have poor solubility in cold water but good solubility in hot water, making recrystallization from an aqueous medium a safe and effective purification method.[12]
Detailed Synthesis Protocol (100 g Scale)
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Supplier |
| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 100.0 g | 0.457 | 1.0 | Sigma-Aldrich |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 61.2 g | 0.502 | 1.1 | Combi-Blocks |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 0.51 g | 0.0023 | 0.005 | Strem |
| SPhos | C₂₇H₃₁O₂P | 410.51 | 1.88 g | 0.0046 | 0.01 | TCI |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 291.0 g | 1.371 | 3.0 | Fisher |
| Toluene | C₇H₈ | 92.14 | 1000 mL | - | - | VWR |
| Deionized Water | H₂O | 18.02 | 500 mL | - | - | In-house |
| Hydrochloric Acid (37%) | HCl | 36.46 | As needed | - | - | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | VWR |
Equipment
-
5 L jacketed glass reactor equipped with a mechanical overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Large separatory funnel (5 L).
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Reaction Workflow
Figure 2: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: To the 5 L jacketed reactor, charge 3-Bromo-5-fluorobenzoic acid (100.0 g), phenylboronic acid (61.2 g), potassium phosphate (291.0 g), palladium(II) acetate (0.51 g), and SPhos (1.88 g).
-
Solvent Addition: Add toluene (1000 mL) and deionized water (500 mL) to the reactor.
-
Inerting: Begin vigorous stirring (e.g., 300 RPM) and purge the reactor headspace with nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to an internal temperature of 85 ± 5°C. Maintain this temperature and monitor the reaction progress by taking small aliquots every 1-2 hours for HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Cooling and Phase Separation: Once the reaction is complete (starting material <1% by HPLC), cool the mixture to room temperature. Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to a separate container.
-
Extraction and Product Isolation: The product, being a carboxylate salt at high pH, is in the aqueous layer. Wash the organic (toluene) layer with 1 M NaOH (2 x 200 mL) and combine all aqueous layers.
-
Precipitation: In a well-ventilated area, slowly add concentrated HCl to the combined aqueous layers with stirring until the pH reaches ~2. A thick white precipitate of the product will form.
-
Filtration: Cool the slurry in an ice bath for 1 hour to maximize precipitation, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 200 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. (Expected crude yield: 90-95 g).
Purification by Recrystallization
-
Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add hot deionized water with stirring until the solution becomes faintly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry in a vacuum oven at 50-60°C to a constant weight.[13] (Expected final yield: 80-88 g, 82-90% overall).
Analytical Quality Control
To ensure the final product is suitable for preclinical studies, rigorous quality control is essential. The stringency of GMP should increase as the process moves toward the final API.[1][14]
| Test | Method | Specification | Purpose |
| In-Process Control | |||
| Reaction Completion | HPLC | SM < 1.0% | To determine the reaction endpoint. |
| Final Product Release | |||
| Appearance | Visual | White to off-white solid | Confirms physical form. |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Conforms to structure | Unambiguous structural confirmation. |
| Purity | HPLC | ≥ 98.5% | Quantifies the amount of the desired compound. |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm | Ensures solvents are below ICH safety limits. |
| Residual Palladium | ICP-MS | ≤ 10 ppm | Quantifies residual heavy metal catalyst. |
| Melting Point | Capillary Method | 164-168 °C | A simple indicator of purity. |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Palladium Compounds: Can be toxic and irritants. Handle in a fume hood and avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Potassium Phosphate: Can cause skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Process Hazards: The reaction may be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during heating.
References
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
-
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available at: [Link]
-
ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Available at: [Link]
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U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]
-
RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]
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ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
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National Institutes of Health (NIH). (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]
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Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]
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Quora. How is crystallization of benzoic acid from water carried out? Available at: [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Google Patents.CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
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Dalton Pharma Services. FDA's Guidelines for GMP Of API. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Available at: [Link]
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The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
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ResearchGate. Examples for application of 5k for Suzuki‐Miyaura coupling (A) and... Available at: [Link]
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Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
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Wikipedia. Benzoic acid. Available at: [Link]
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ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. Available at: [Link]
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ResearchGate. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Available at: [Link]
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MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]
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Proclinical. Good Clinical Practice in Pharmaceutical Manufacturing: A Comprehensive Guide. Available at: [Link]
- Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Application Notes & Protocols: Leveraging 5-Fluoro-3-phenylbenzoic Acid for the Development of Novel Molecular Imaging Agents
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Fluoro-3-phenylbenzoic acid as a versatile scaffold for creating novel positron emission tomography (PET) and fluorescence imaging agents. We delve into the rationale behind its selection, detailing its synthetic pathway, derivatization strategies, and step-by-step protocols for radiolabeling, fluorophore conjugation, and subsequent in vitro and in vivo evaluation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Strategic Advantage of a Fluorinated Biphenyl Scaffold
Molecular imaging is a cornerstone of modern biomedical research and clinical diagnostics, enabling the non-invasive visualization of biological processes at the molecular level.[1] The design of the imaging probe is paramount to its success. Small organic molecules are often ideal scaffolds due to their predictable pharmacokinetics, ability to penetrate biological barriers, and synthetic tractability.[2][3]
The this compound structure presents a unique combination of features that make it an exemplary starting point for imaging agent development:
-
Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter lipophilicity and binding interactions, allowing for fine-tuning of the agent's pharmacokinetic profile.
-
Synthetic Handle: The carboxylic acid group provides a readily accessible functional handle for bioconjugation to targeting vectors (peptides, antibodies) or effector molecules (fluorophores, chelators).[4]
-
Biphenyl Core: The biphenyl structure offers a rigid backbone, which can be crucial for specific receptor binding, and provides multiple sites for further functionalization, including the introduction of a radiolabel.
This guide will explore two primary pathways for developing imaging agents from this core structure: a Fluorine-18 labeled PET radiotracer for high-sensitivity, quantitative whole-body imaging, and a near-infrared (NIR) fluorescent probe for high-resolution optical imaging applications.[5][6]
Section 1: Synthesis and Characterization of the Core Scaffold
While numerous substituted biphenyl benzoic acids exist[7][8][9], a direct, commercially available source for this compound is not always accessible. Therefore, a robust synthetic protocol is required. A Suzuki coupling reaction provides a reliable and high-yielding route. The rationale for this choice is the reaction's tolerance of a wide variety of functional groups, including the carboxylic acid and fluoro-substituent, and its well-established, mild reaction conditions.
Protocol 1.1: Synthesis of this compound via Suzuki Coupling
This protocol details the palladium-catalyzed cross-coupling of 3-Bromo-5-fluorobenzoic acid with phenylboronic acid.
Materials and Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| 3-Bromo-5-fluorobenzoic acid | Sigma-Aldrich | ≥98% |
| Phenylboronic acid | Acros Organics | 99% |
| Pd(PPh₃)₄ (Tetrakis) | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| 1,4-Dioxane | EMD Millipore | Anhydrous |
| Toluene | J.T. Baker | Anhydrous |
| Hydrochloric Acid (HCl) | VWR | 2M Solution |
| Ethyl Acetate | EMD Millipore | HPLC Grade |
| Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Anhydrous |
Procedure:
-
To a 100 mL round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Purge the flask with argon for 10 minutes.
-
Add anhydrous 1,4-dioxane and toluene (4:1 ratio, ~0.1 M concentration relative to the starting bromide).
-
Add Pd(PPh₃)₄ (0.03 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 90°C under an argon atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer to pH ~2 with 2M HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from ethanol/water to yield the final product as a white to off-white solid.
Protocol 1.2: Physicochemical Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed.
| Analysis Technique | Expected Result / Purpose |
| ¹H NMR | Confirm the presence of aromatic protons with expected splitting patterns and integration. |
| ¹⁹F NMR | Confirm the presence of the single fluorine atom. |
| ¹³C NMR | Confirm the number of unique carbon environments in the molecule. |
| High-Res Mass Spec (HRMS) | Determine the exact mass to confirm the elemental composition (C₁₃H₉FO₂). |
| HPLC | Determine the purity of the final compound (should be >95%). |
Section 2: Derivatization for Bioconjugation
To attach the scaffold to other molecules (e.g., targeting peptides, fluorophores), the carboxylic acid must be "activated." The most common and reliable method is conversion to an N-Hydroxysuccinimide (NHS) ester. This creates a semi-stable intermediate that is highly reactive toward primary amines (like the N-terminus or lysine side chains of peptides) under mild aqueous conditions, forming a stable amide bond.[4]
Protocol 2.1: Activation to this compound NHS Ester
Materials and Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| This compound | Synthesized in-house | >95% pure |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| EDC Hydrochloride | Thermo Fisher | >99% |
| Dichloromethane (DCM) | EMD Millipore | Anhydrous |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.
-
Add NHS (1.1 eq) and EDC Hydrochloride (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the NHS ester by TLC.
-
Once the reaction is complete, wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the NHS ester, which can be used immediately or stored under argon at -20°C.
Figure 1: Workflow for activation and bioconjugation of the core scaffold.
Section 3: Development of a PET Imaging Agent via ¹⁸F-Radiolabeling
For PET imaging, the most widely used positron-emitting radionuclide is Fluorine-18 (¹⁸F) due to its favorable 109.8-minute half-life, low positron energy (0.635 MeV), and well-established production and labeling chemistry.[10] Direct labeling of the 5-fluoro position is not feasible. A more practical strategy involves synthesizing a dedicated precursor where the other phenyl ring is modified for radiolabeling. A trimethylstannyl (–Sn(CH₃)₃) precursor is an excellent choice for this, enabling a Stille-type radiofluorination reaction.
Protocol 3.1: Synthesis of the Trimethylstannyl Precursor
This protocol would start from 3-bromo-5-fluorobenzoic acid and a bromo-substituted phenylboronic acid, followed by stannylation. For simplicity, we will describe the stannylation of a hypothetical 5-Fluoro-3-(4-bromophenyl)benzoic acid intermediate.
Procedure (Conceptual):
-
Synthesize 5-Fluoro-3-(4-bromophenyl)benzoic acid using the Suzuki coupling method described in Protocol 1.1, substituting phenylboronic acid with 4-bromophenylboronic acid. Protect the carboxylic acid as a methyl ester if necessary.
-
In a reaction vessel, combine the bromo-precursor (1.0 eq), hexamethylditin ((CH₃)₃SnSn(CH₃)₃, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.
-
Purge with argon and heat to 110°C for 8-12 hours.
-
After cooling, purify the mixture via flash chromatography to isolate the trimethylstannyl precursor. If protected, deprotect the ester to regenerate the carboxylic acid.
Protocol 3.2: Automated Radiofluorination with [¹⁸F]Fluoride
This protocol should be performed in a shielded hot cell using an automated synthesis module.
Procedure:
-
Aqueous [¹⁸F]Fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
The trimethylstannyl precursor (2-5 mg) dissolved in a high-boiling point polar aprotic solvent (e.g., DMA, DMSO) is added to the dried K[¹⁸F]F-K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 100-130°C for 10-15 minutes.
-
After heating, the crude reaction mixture is cooled and diluted with the HPLC mobile phase.
-
The mixture is purified via semi-preparative HPLC to isolate the ¹⁸F-labeled product, separating it from unreacted precursor and byproducts.
-
The collected fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo use. Quality control (radiochemical purity, specific activity) is performed via analytical HPLC and other methods.
Figure 2: Automated radiolabeling workflow for the PET imaging agent.
Section 4: Development of a Fluorescence Imaging Agent
For fluorescence imaging, the core scaffold can be conjugated to a near-infrared (NIR) fluorescent dye. NIR dyes (emission > 650 nm) are preferred for in vivo applications to minimize tissue autofluorescence and maximize light penetration.[6][11] This is typically achieved by reacting the activated NHS ester of our scaffold with an amine-functionalized NIR dye.
Protocol 4.1: Conjugation to an Amine-Functionalized Cyanine Dye
Procedure:
-
Dissolve an amine-functionalized cyanine dye (e.g., Cy5.5-NH₂, 1.0 eq) in anhydrous DMF containing a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).
-
Add the this compound NHS ester (prepared in Protocol 2.1, 1.2 eq) to the solution.
-
Stir the reaction in the dark at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final fluorescent conjugate using preparative HPLC.
-
Characterize the final product using mass spectrometry and analytical HPLC to confirm identity and purity.
Section 5: In Vitro Evaluation Protocols
Before any animal studies, a new imaging agent must be thoroughly characterized in vitro to determine its binding affinity, specificity, and cellular uptake characteristics.[12][13][14] This step is crucial for validating that the agent binds to its intended biological target.[15]
Protocol 5.1: Cell Culture and Target Expression
-
Culture cell lines with varying expression levels of the target of interest (e.g., a receptor). Include a high-expression line, a low-expression line, and a negative control line.
-
Confirm target expression levels via Western blot, qPCR, or flow cytometry. This validates the biological system for subsequent assays.
Protocol 5.2: In Vitro Competitive Binding Assay This assay determines the binding affinity (Ki or IC₅₀) of the non-radioactive or non-fluorescent version of the agent.
-
Prepare cell membrane homogenates from the high-expression cell line.
-
In a 96-well plate, add a fixed concentration of a known radiolabeled or fluorescent ligand that binds to the target.
-
Add increasing concentrations of the new compound (the "competitor").
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free ligand (e.g., using vacuum filtration over glass fiber filters).
-
Measure the radioactivity or fluorescence of the filters.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
Example Data Presentation:
| Competitor Concentration (nM) | % Specific Binding |
|---|---|
| 0.01 | 98.2 |
| 0.1 | 95.1 |
| 1 | 85.3 |
| 10 | 51.2 |
| 100 | 15.6 |
| 1000 | 2.1 |
| Calculated IC₅₀ | 9.8 nM |
Protocol 5.3: Cellular Uptake and Specificity
-
Plate the high-expression and negative control cells in separate wells.
-
Incubate the cells with a fixed concentration of the new radiolabeled or fluorescent agent for various time points (e.g., 15, 30, 60, 120 min).
-
For specificity, include a "blocking" condition where cells are pre-incubated with a large excess (100-1000x) of the non-labeled compound before adding the labeled agent.
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove unbound agent.
-
Lyse the cells and measure the radioactivity (gamma counter) or fluorescence (plate reader).
-
A successful agent will show high uptake in the target-positive cells, low uptake in the negative cells, and significantly reduced uptake in the blocked group.
Section 6: In Vivo Imaging Protocols
In vivo studies are essential to understand the agent's biodistribution, pharmacokinetics, and target engagement in a living system.[16][17] All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Figure 3: Generalized workflow for in vivo imaging and evaluation.
Protocol 6.1: Animal Model Preparation
-
For oncology applications, establish tumor xenografts by subcutaneously injecting human cancer cells (the high-expression line from in vitro studies) into the flank of immunodeficient mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging.
Protocol 6.2: PET/CT Imaging and Biodistribution
-
Anesthetize a tumor-bearing mouse and administer the ¹⁸F-labeled agent via tail vein injection (~5-10 MBq).
-
Perform dynamic PET scanning for the first 60 minutes to assess pharmacokinetics.
-
Acquire static PET/CT images at later time points (e.g., 1, 2, 4 hours post-injection) to assess tumor uptake and clearance from non-target tissues.
-
Following the final scan, euthanize the animal and collect major organs and tissues.
-
Weigh the tissues and measure their radioactivity in a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g). This provides quantitative validation of the imaging data.
Protocol 6.3: Fluorescence Imaging
-
Anesthetize a tumor-bearing mouse and administer the fluorescently-labeled agent via tail vein injection.
-
Place the mouse in an in vivo fluorescence imaging system (e.g., IVIS).
-
Acquire images at various time points to monitor the accumulation of the agent at the tumor site and its clearance from the body.
-
The optimal imaging time is when the target-to-background ratio is highest.
Conclusion
This compound represents a highly adaptable and strategically designed scaffold for the development of sophisticated molecular imaging agents. Its inherent properties and synthetic accessibility allow for the creation of both PET and fluorescent probes through logical, well-established chemical protocols. By following the detailed methodologies for synthesis, conjugation, and multi-level evaluation outlined in this guide, researchers can effectively harness the potential of this core structure to create novel tools for visualizing and understanding complex biological systems, ultimately advancing both preclinical research and clinical diagnostics.
References
- Small molecules and conjugates as theranostic agents - PMC. (n.d.). PubMed Central.
- Bioconjug
- Synthesis of Labelled Small Molecules, Peptides and Proteins for Imaging - Research Collection. (n.d.).
- In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical transl
- Evaluation of the Efficacy of Targeted Imaging Agents - PMC. (n.d.). NIH.
- In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (n.d.). PubMed Central.
- Pharmacological evaluation of imaging agents and development of imaging applic
- An In Vitro Assay for Predicting Successful Imaging Radiotracers | Request PDF. (n.d.).
- Bioimaging, Bioconjugation, Structural Studies and Therapeutic Applications Involving Small Molecules, Peptides and Oligonucleotides. (n.d.).
- The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC. (2020, September 22). PubMed Central.
- Bio-conjugation of graphene quantum dots for targeting imaging. (2017, November 21). RSC Publishing.
- Evaluation of the Efficacy of Targeted Imaging Agents. (2016, January 14). Journal of Nuclear Medicine.
- Small-molecule photoacoustic probes for in vivo imaging. (n.d.). RSC Publishing.
- In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (n.d.).
- 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | C14H7F5O2. (n.d.). PubChem.
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.).
- Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic p
- 3-Fluoro-5-(4-phenylbutoxy)benzoic acid | C17H17FO3. (n.d.). PubChem.
- Radiopharmaceuticals for PET Imaging - Issue A. (n.d.). DOAB.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC. (2022, June 9). NIH.
- 3-Fluoro-5-(4-phenylphenyl)benzoic acid | C19H13FO2. (n.d.). PubChem.
- Fluorescence imaging agents in cancerology - PMC. (n.d.). NIH.
- (PDF) Fluorescence imaging agents in cancerology. (n.d.).
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- 3. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 3-Fluoro-5-(4-phenylbutoxy)benzoic acid | C17H17FO3 | CID 114333731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. ubs.admin.cam.ac.uk [ubs.admin.cam.ac.uk]
Application Notes & Protocols: Amide Bond Formation with 5-Fluoro-3-phenylbenzoic acid
Introduction: The Significance of Amide Bonds and the Role of 5-Fluoro-3-phenylbenzoic Acid
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, from blockbuster drugs to novel therapeutic candidates.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in constructing complex molecular architectures. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2]
This compound is a valuable building block in this field. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The phenyl group offers a scaffold for further functionalization, allowing for the exploration of structure-activity relationships. However, the electronic and steric properties of this particular acid can present challenges in amide bond formation. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the carboxylate, while the bulky phenyl group at the 3-position can introduce steric hindrance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing successful amide bond formation reactions with this compound. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for various coupling methods.
Understanding the Chemistry: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.
The general workflow for amide bond formation involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.
-
Coupling: The amine nucleophile attacks the activated intermediate, forming the amide bond and releasing a byproduct.
The choice of coupling reagent is crucial for the success of the reaction and depends on factors such as the reactivity of the acid and amine, the presence of other functional groups, and the desired reaction conditions.
Choosing the Right Coupling Reagent: A Comparative Overview
Several classes of coupling reagents are commonly used for amide bond formation. Below is a summary of the most relevant options for this compound, along with their advantages and disadvantages.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Form an O-acylisourea intermediate.[3][4] | Readily available, cost-effective. | Can cause racemization; DCC byproduct is poorly soluble. |
| Phosphonium Salts | BOP, PyBOP | Form a reactive phosphonium ester. | High reactivity, low risk of racemization, suitable for sterically hindered substrates.[5] | BOP produces carcinogenic HMPA as a byproduct.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Form an activated ester (e.g., OBt or OAt ester).[6] | Fast reaction times, high yields, low racemization.[6] | Can cause guanidinylation of the amine if used in excess. |
For this compound, the potential for reduced reactivity due to the electron-withdrawing fluorine atom suggests that more powerful coupling reagents like phosphonium or uronium salts may be advantageous, especially when coupling with less nucleophilic amines.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for three common and effective methods for the amidation of this compound.
Protocol 1: EDC/HOBt Mediated Coupling
This is a widely used and cost-effective method. The addition of 1-hydroxybenzotriazole (HOBt) minimizes the risk of racemization and improves reaction efficiency.[6]
Rationale: The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an activated HOBt-ester, which is less prone to side reactions and racemization. The amine then displaces the HOBt to form the desired amide.
Diagram of EDC/HOBt Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the amine.
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add EDC in one portion and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
HATU is a highly effective uronium-based coupling reagent that often provides excellent results, especially for challenging couplings.[6]
Rationale: HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is more reactive than HOBt, leading to faster and more efficient couplings.
Diagram of HATU Coupling Mechanism:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA and stir the mixture for 15-30 minutes at room temperature to pre-activate the acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. Couplings with HATU are often complete within 1-4 hours.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: PyBOP Mediated Coupling
PyBOP is a phosphonium-based coupling reagent that is particularly useful for sterically hindered substrates and for minimizing racemization.[5]
Rationale: PyBOP activates the carboxylic acid to form a reactive OBt-ester, similar to the EDC/HOBt system, but often with higher efficiency. A key advantage of PyBOP is that the byproducts are generally water-soluble, simplifying purification.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
PyBOP (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
Under an inert atmosphere, dissolve this compound, the amine, and PyBOP in anhydrous DMF or MeCN.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yields: If you experience low yields, consider increasing the equivalents of the coupling reagent and base. Switching to a more powerful reagent like HATU may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: With uronium reagents like HATU, avoid using a large excess of the reagent to prevent guanidinylation of the amine.
-
Electron-Deficient Amines: Coupling this compound with electron-deficient amines can be particularly challenging.[2][7] In such cases, higher reaction temperatures (e.g., 40-50 °C) and longer reaction times may be necessary. The use of HATU is often preferred for these difficult couplings.
-
Steric Hindrance: The phenyl group at the 3-position may cause steric hindrance. Phosphonium reagents like PyBOP are often effective in overcoming steric challenges.
Conclusion
The successful synthesis of amides from this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions. While standard protocols such as EDC/HOBt are often sufficient, more challenging couplings may necessitate the use of more potent reagents like HATU or PyBOP. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can efficiently generate a diverse range of amide derivatives for applications in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Bandgar, B. P., Pandit, S. S., & Korbad, B. L. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6435-6438.
- Pawar, S. V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137353, 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2017). (A) Examples of amide bond formation using neat conditions (method A). (B) Examples of amide bond formation using highly concentrated mixtures in EtOAc (2 M; method B). (C) Examples of amide bond formation using thioesters to which is added an aqueous micellar medium (method C). Retrieved from [Link]
- Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3046-3053.
- Green, T. W., & Wuts, P. G. M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8130-8147.
-
PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
- Nagaki, A., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
-
MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]
-
eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11075-11079.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-bromo-5-fluorobenzoic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic and steric properties of 3-bromo-5-fluorobenzoic acid can present significant hurdles to achieving high yields. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in the Suzuki coupling of 3-bromo-5-fluorobenzoic acid. What are the most likely causes?
Low yield in this specific reaction often stems from a combination of factors related to the electronic nature of the aryl halide and potential side reactions. The primary culprits are typically:
-
Inefficient Oxidative Addition: While electron-withdrawing groups (fluorine and carboxylic acid) can sometimes facilitate oxidative addition, their interplay in the meta positions can influence the electron density at the carbon-bromine bond in a complex way. If the palladium catalyst is not sufficiently active, this initial step of the catalytic cycle can be slow.
-
Competing Side Reactions: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. Furthermore, two common side reactions that plague Suzuki couplings are protodeboronation of the boronic acid partner and protodehalogenation of the aryl halide.[1][2]
-
Poor Catalyst/Ligand Combination: The choice of palladium source and, more critically, the phosphine ligand is paramount for success. A suboptimal ligand may not stabilize the palladium center effectively, leading to catalyst decomposition or slow turnover. For electron-deficient substrates, bulky and electron-rich ligands are often necessary.[3]
-
Suboptimal Base and Solvent Selection: The base is crucial for activating the boronic acid for transmetalation.[4] Its strength, solubility, and potential to cause side reactions with the acidic substrate must be carefully considered. The solvent system needs to ensure all reactants are sufficiently soluble.
Q2: I suspect protodeboronation is a major issue. How can I diagnose and mitigate this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1] This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.
Diagnosis:
-
Use LC-MS or GC-MS to analyze your crude reaction mixture. Look for the mass corresponding to the arene that would result from the protonolysis of your boronic acid.
Mitigation Strategies:
-
Use of Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborates are generally more stable towards protodeboronation than boronic acids.[1][5] They act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][7]
-
Choice of Base and Solvent: Anhydrous conditions and the use of a non-aqueous base/solvent system can sometimes suppress protodeboronation. For instance, using potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene can be effective.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: What are the recommended catalyst systems for coupling with 3-bromo-5-fluorobenzoic acid?
Given the electron-deficient nature of 3-bromo-5-fluorobenzoic acid, a palladium catalyst system that promotes a high rate of oxidative addition and reductive elimination is crucial.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, or RuPhos | 1-5% | These bulky, electron-rich biarylphosphine ligands are often highly effective for challenging couplings of electron-deficient aryl halides.[3] |
| Pd(OAc)₂ | Buchwald Ligands (as above) | 1-5% | Similar to Pd₂(dba)₃, requires an in-situ reduction to Pd(0). |
| [Pd(XPhos) G3] | (Integrated) | 1-5% | A pre-formed catalyst that is air- and moisture-stable, offering convenience and reproducibility. |
| PdCl₂(dppf) | (Integrated) | 2-5% | A common and often effective catalyst for a range of Suzuki couplings. It can be a good starting point for initial screening.[3] |
| Pd(PPh₃)₄ | (Integrated) | 2-5% | A Pd(0) source that does not require in-situ reduction. However, it can be sensitive to air and may require higher temperatures.[8] |
Recommendation: Start with a screening of Buchwald-type ligands like XPhos or SPhos in combination with Pd₂(dba)₃ or a pre-formed G3 palladacycle.
Q4: How does the carboxylic acid group on my substrate interfere with the reaction, and how can I manage it?
The acidic proton of the carboxylic acid can react with the base, potentially neutralizing it and hindering its role in the catalytic cycle. This can be particularly problematic with stronger bases.
Management Strategies:
-
Use of Excess Base: Employing a sufficient excess of a moderately strong base (e.g., 2-3 equivalents of K₂CO₃ or K₃PO₄) can compensate for the amount that reacts with the carboxylic acid.
-
In Situ Protection: While less ideal due to an extra step, temporary protection of the carboxylic acid as an ester can be considered if other methods fail.
-
Choice of Base: Using a base that is strong enough to facilitate transmetalation but not so strong as to cause extensive side reactions is key. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often good choices.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting your experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic approach to identify and solve the problem.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand
This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-5-fluorobenzoic acid.
Materials:
-
3-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzoic acid, the arylboronic acid/ester, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
- Molander, G. A., & Jean-Gérard, L. (2012).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- Grushin, V. V. (2002). Hydrido-palladium complexes in catalysis. Chemical Reviews, 102(6), 2091-2134.
- Miyaura, N., Yamada, K., Suginome, H., & Suzuki, A. (1985). Novel and convenient method for the stereo- and regiospecific synthesis of conjugated alkadienes and alkenynes via the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes and bromoalkynes. Journal of the American Chemical Society, 107(4), 972-980.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Molander, G. A., & Biolatto, B. (2003).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1673-1680.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-3-phenylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Fluoro-3-phenylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important biaryl compound. We will delve into the common synthetic pathways, focusing on the prevalent side reactions and providing practical, field-tested troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind these issues and offer robust solutions to optimize your synthetic outcomes.
Section 1: Overview of the Primary Synthetic Strategy
The construction of the this compound scaffold is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves coupling an aryl halide (e.g., 3-bromo-5-fluorobenzoic acid) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[3][4][5]
The general transformation is as follows:
The catalytic cycle, which is central to understanding both the desired reaction and potential side reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My crude product is contaminated with significant amounts of biphenyl and a high-molecular-weight impurity. What are these byproducts and how can I prevent them?
Answer: You are likely observing byproducts from homocoupling reactions . This is one of the most frequent side reactions in Suzuki couplings.[6]
-
Biphenyl: This is formed from the homocoupling of your phenylboronic acid.
-
High-Molecular-Weight Impurity: This is likely from the homocoupling of your aryl halide starting material (e.g., 3-bromo-5-fluorobenzoic acid), resulting in a symmetrical biaryl.
Causality: Homocoupling can be promoted by several factors, including:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor these side reactions.
-
Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Catalyst System: Certain palladium catalysts or ligand systems may have a higher propensity for promoting homocoupling.
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. This minimizes the presence of oxygen.
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, 80-90 °C is sufficient. Avoid excessive heating.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can lead to more biphenyl formation.
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often effective. Very strong bases can sometimes accelerate side reactions.[7]
Q2: My main impurity has been identified as 3-fluorobenzoic acid. How is this forming?
Answer: The formation of 3-fluorobenzoic acid is a classic case of dehalogenation of your starting material, 3-bromo-5-fluorobenzoic acid.
Causality: This side reaction involves the replacement of the halogen atom with a hydrogen atom. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd-X complex can react with a hydride source in the mixture before transmetalation can occur.[3] Common hydride sources in a Suzuki reaction can be impurities in solvents, the base, or degradation products.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your solvent (e.g., dioxane, THF, DMF) is anhydrous and of high quality.
-
Select the Right Base: Some bases or their impurities can act as hydride donors. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally reliable choices.
-
Ligand Selection: Using bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over dehalogenation pathways.
Q3: I am synthesizing the target molecule by first performing the Suzuki coupling on 3-bromo-5-fluorobenzonitrile and then hydrolyzing the nitrile. However, my final product contains a significant amount of 5-fluoro-3-phenylbenzamide. How can I drive the hydrolysis to completion?
Answer: Your issue is incomplete hydrolysis . The conversion of a nitrile to a carboxylic acid proceeds through a stable amide intermediate.[8][9] Stopping at this stage is common if the reaction conditions are not sufficiently forcing.
Causality: Both acid- and base-catalyzed hydrolysis require heat and sufficient time to drive the reaction past the amide stage to the desired carboxylic acid.[10][11][12]
Troubleshooting Steps:
-
Acidic Hydrolysis:
-
Conditions: Use a strong acid like 6M HCl or a mixture of concentrated H₂SO₄ in water.
-
Temperature & Time: Ensure you are heating the reaction under reflux for an extended period (often 6-24 hours). Monitor the reaction by TLC or LC-MS until the amide spot has disappeared.
-
-
Alkaline Hydrolysis:
-
Conditions: Use a concentrated solution of NaOH or KOH (e.g., 20-30% w/v).
-
Temperature & Time: Heat under reflux for several hours. Note that this will produce the carboxylate salt. An acidic workup is required to protonate it to the final carboxylic acid.[10]
-
Advantage: Alkaline hydrolysis can sometimes be cleaner and avoid the formation of charred byproducts that can occur with strong, hot acid.
-
Q4: My reaction yield is very low, and I recovered mostly unreacted starting materials. I also noticed the formation of a black precipitate. What went wrong?
Answer: This is indicative of catalyst deactivation , likely through the formation of palladium black.[6]
Causality: Palladium black is finely divided, aggregated palladium metal that has precipitated out of the solution.[6] Once it precipitates, it is no longer an active catalyst in the homogeneous catalytic cycle, effectively stopping the reaction. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
Troubleshooting Steps:
-
Use a Ligand: While "ligandless" Suzuki couplings are possible, using a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand helps to stabilize the palladium catalyst in its active soluble form.
-
Moderate Temperature: Avoid excessively high temperatures (>120 °C) which can accelerate catalyst decomposition.
-
Ensure Purity: Impurities in the starting materials or solvents can sometimes "poison" or destabilize the catalyst.
-
Proper Mixing: Ensure the reaction is well-stirred to maintain homogeneity and prevent localized overheating.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of this compound from 3-bromo-5-fluorobenzoic acid
-
To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.2 M concentration relative to the aryl halide).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq), under a positive pressure of inert gas.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous mixture to pH ~2 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Acidic Hydrolysis of a Nitrile Precursor
Conversion of 5-fluoro-3-phenylbenzonitrile to this compound
-
To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-3-phenylbenzonitrile (1.0 eq).
-
Add a 1:1 mixture of concentrated sulfuric acid and water (sufficient to allow for stirring, ~1-2 M concentration).
-
Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Maintain reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum to yield the desired carboxylic acid.
Section 4: Summary of Potential Side Products
The table below summarizes the key byproducts discussed, which can aid in the identification of impurities during characterization.
| Side Product Name | Formation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| Biphenyl | Homocoupling of Phenylboronic Acid | C₁₂H₁₀ | 154.21 |
| 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Homocoupling of 3-bromo-5-fluorobenzoic acid | C₁₄H₈F₂O₄ | 278.21 |
| 3-Fluorobenzoic acid | Dehalogenation | C₇H₅FO₂ | 140.11 |
| Benzene | Protodeboronation | C₆H₆ | 78.11 |
| 5-Fluoro-3-phenylbenzamide | Incomplete Hydrolysis | C₁₃H₁₀FNO | 215.23 |
Section 5: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing issues based on the impurities observed in your crude product.
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Purification of "5-Fluoro-3-phenylbenzoic acid" from reaction byproducts
Welcome to the technical support center for the purification of 5-Fluoro-3-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound, a common intermediate in pharmaceutical synthesis. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during its purification from reaction byproducts.
Introduction: The Synthetic Context
This compound is frequently synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while elegant, can present challenges in achieving high purity of the desired product. The following guide will address the purification of this compound, assuming a Suzuki-Miyaura coupling reaction between a halobenzoic acid and a phenylboronic acid derivative as the synthetic route.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?
The primary byproducts in a Suzuki-Miyaura coupling for synthesizing this compound typically include:
-
Homocoupling Products: These are dimers of the starting materials, such as biphenyl (from the phenylboronic acid) and a difluorodiphenyldicarboxylic acid (from the halobenzoic acid). Homocoupling of the boronic acid is particularly common, especially in the presence of molecular oxygen.[1]
-
Protodehalogenation Byproduct: This results from the replacement of the halogen on the starting halobenzoic acid with a hydrogen atom, leading to the formation of 3-fluorobenzoic acid.[2] This side reaction can be promoted by certain bases and protic solvents.[2]
-
Unreacted Starting Materials: Incomplete reactions will leave residual halobenzoic acid and phenylboronic acid.
-
Boric Acid and Boronic Acid Derivatives: These are byproducts from the boronic acid reagent.[3]
FAQ 2: My initial workup leaves a crude solid. What is a good first-pass purification strategy?
A simple acid-base extraction is an excellent initial purification step. This compound, being a carboxylic acid, can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble carboxylate salt. This allows for the separation from neutral organic byproducts like biphenyl.
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow
FAQ 3: After acid-base extraction, my product is still impure. What's the next step?
Recrystallization is a powerful technique for further purification.[4][5] The choice of solvent is critical and should be guided by the principle that the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4]
Troubleshooting Guide
Problem 1: Low yield after recrystallization.
Possible Cause 1: Incorrect Solvent Choice. The solubility of benzoic acid derivatives can vary significantly in different solvents.[6][7][8][9] If the compound is too soluble in the chosen solvent at room temperature, a significant amount will remain in the mother liquor upon cooling.
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents. A good starting point for benzoic acids is a mixed solvent system, such as ethanol/water or acetic acid/water.[10]
-
Data-Driven Solvent Selection: Refer to solubility data for benzoic acid in common organic solvents.
| Solvent | Solubility of Benzoic Acid (Molar) |
| Water | Low |
| Ethanol | High[7] |
| Toluene | Moderate[7] |
| Heptane | Low[7] |
| Ethyl Acetate | High[9] |
| Acetonitrile | High[9] |
Note: This table provides general solubility trends for benzoic acid. The fluorine and phenyl substituents on your target molecule will influence its specific solubility profile.
Possible Cause 2: Using too much solvent. Dissolving the crude product in an excessive amount of hot solvent will prevent it from reaching saturation upon cooling, leading to poor recovery.
Solution:
-
Minimal Solvent Technique: Add the hot solvent portion-wise to the crude solid until it just dissolves.[11][12] This creates a saturated solution at high temperature, maximizing crystal formation upon cooling.
Possible Cause 3: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil.
Solution:
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Covering the flask can help slow the cooling rate.[11]
Problem 2: The purified product contains a persistent impurity, as indicated by TLC or HPLC.
Possible Cause: Co-crystallization of a structurally similar impurity. Byproducts like 3-fluorobenzoic acid (from protodehalogenation) have similar polarities and may co-crystallize with the desired product.
Solution: Chromatographic Purification. If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step. For substituted benzoic acids, silica gel is a common stationary phase.[13]
Recommended Chromatography Protocol:
-
Stationary Phase: Silica gel 60.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane, often with a small percentage (0.5-1%) of acetic acid to keep the carboxylic acid protonated and prevent tailing on the silica gel.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition for separation before running the column.[14][15]
Caption: Column Chromatography Workflow
Problem 3: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. If the solid melts in the hot solvent before it dissolves, it can form an oil.
Solution:
-
Choose a solvent with a boiling point lower than the melting point of this compound.
Possible Cause 2: The presence of impurities. Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
Solution:
-
Pre-purification: Perform an acid-base extraction before attempting recrystallization to remove gross impurities.
-
Induce Crystallization: If an oil forms upon cooling, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal of pure product if available.[11]
References
-
Smolyaninov, I. V., et al. (2010). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus - EP0266512A2.
- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - US11001552B2.
-
PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid - EP0751115B1.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid PDF - Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 5-Fluoro-3-phenylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-3-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this specific biaryl synthesis. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: The Foundation - Understanding the Suzuki-Miyaura Coupling
The synthesis of this compound, a biaryl compound, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide.
Q1: What are the essential components for the Suzuki-Miyaura synthesis of this compound?
A1: The reaction requires five key components:
-
Aryl Halide: For this synthesis, 3-Bromo-5-fluorobenzoic acid is the most common and practical choice due to the high reactivity of aryl bromides in the catalytic cycle.[3][4]
-
Organoboron Reagent: Phenylboronic acid serves as the source of the phenyl group. It is generally stable, easy to handle, and commercially available.[5][6][7]
-
Palladium Catalyst: This is the heart of the reaction. It consists of a palladium source (precursor) and a supporting ligand. The active catalyst is a Palladium(0) species.[1][8]
-
Base: A base is crucial for activating the organoboron reagent to facilitate the key transmetalation step.[8][9] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][10]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[1][10]
Q2: Can you illustrate the fundamental mechanism of the catalytic cycle?
A2: Certainly. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The catalyst is regenerated at the end of the cycle, allowing for low catalyst loadings.[8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 2: Catalyst System Selection - A Deeper Dive
The choice of palladium source and, more critically, the phosphine ligand, dictates the success, efficiency, and scope of the coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1][11]
Q3: I'm setting up my first reaction. What's a good starting point for a catalyst system?
A3: For a robust starting point, we recommend using a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) combined with a modern, bulky, electron-rich phosphine ligand.[11] These ligands, often called "Buchwald ligands," are designed to promote the challenging oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope compared to simpler ligands like triphenylphosphine (PPh₃).[12]
Q4: What are the key differences between common phosphine ligands, and how do I choose?
A4: Ligand selection is often the most critical parameter to screen. The electronic and steric properties of the ligand are paramount.[1][8][11] Electron-rich ligands facilitate the initial oxidative addition step, while bulky ligands promote the final reductive elimination step to release the product.[1][8]
| Ligand Class | Example(s) | Key Characteristics & Recommended Use |
| Simple Triarylphosphines | PPh₃ | Classic/Baseline: Inexpensive but often requires higher temperatures and catalyst loadings. Prone to decomposition. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Workhorse Ligands: Excellent for coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides and bromides. They promote fast reaction rates and high catalyst turnover.[11] |
| Ferrocenyl Phosphines | dppf | Bidentate Ligand: Offers good stability to the palladium center. Often effective, but sometimes less active than the best monophosphine Buchwald ligands.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Alternative Ligand Class: Very strong electron donors that form highly stable palladium complexes. Particularly useful for coupling unreactive aryl chlorides.[9] |
Q5: Should I use a pre-formed catalyst (e.g., XPhos Pd G3/G4) or generate the catalyst in situ from a palladium source and separate ligand?
A5: Pre-catalysts are well-defined Pd(II) complexes designed for rapid and clean generation of the active Pd(0) species upon activation.[11]
-
Use in situ generation when: You are screening a wide variety of ligands or when cost is a primary concern, as palladium sources like Pd(OAc)₂ and individual ligands are often less expensive than pre-catalysts. However, the in situ reduction of Pd(II) to Pd(0) can be complex and sometimes lead to side reactions if not properly controlled.[11]
Section 3: Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section addresses the most common issues encountered during the synthesis of this compound.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Q6: My reaction has stalled with low conversion to the product. What are the first things to check?
A6: Low conversion is often a catalyst activity issue.
-
Catalyst Inactivation: The primary suspect is often the presence of oxygen, which can oxidize the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
-
Inefficient Ligand: The chosen ligand may not be suitable. Simple ligands like PPh₃ may fail where more robust Buchwald-type ligands will succeed. An initial ligand screen is a powerful optimization tool.
-
Incorrect Base/Solvent Combination: The base and solvent work in concert.[10] A base that is poorly soluble in the reaction medium will be ineffective. For instance, K₃PO₄ often works well in dioxane/water mixtures.
Q7: I'm observing a significant amount of biphenyl as a byproduct. What causes this and how can I prevent it?
A7: The formation of biphenyl is due to the homocoupling of phenylboronic acid. This side reaction is primarily caused by two factors:
-
Presence of Oxygen: As mentioned, oxygen can facilitate this unwanted pathway.[1] Rigorous degassing of your reaction mixture and solvent is the most effective preventative measure.
-
Inefficient Pd(II) to Pd(0) Reduction: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) catalyst can sometimes be slow or incomplete. This process can consume the boronic acid in a homocoupling reaction to generate the Pd(0) species.[1][11] Using a well-defined Pd(0) source (like Pd(PPh₃)₄) or an efficient pre-catalyst can mitigate this.
Q8: My starting 3-Bromo-5-fluorobenzoic acid is being consumed, but I'm not getting product. Instead, I'm seeing 3-Fluorobenzoic acid. What is happening?
A8: This side reaction is called dehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This typically occurs after the oxidative addition step. Instead of proceeding to reductive elimination with the desired phenyl group, the palladium intermediate reacts with a hydride source. Potential hydride sources can be the solvent (especially alcohols) or certain bases.[1] To minimize this:
-
Optimize the Ligand: Bulky, electron-rich ligands often accelerate the reductive elimination step, which can outcompete the dehalogenation pathway.
-
Choice of Solvent/Base: Avoid using amine bases or alcohol solvents if dehalogenation is a persistent issue.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Safety Note: Always conduct a thorough safety review before beginning any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Baseline Synthesis of this compound
This protocol uses an in situ generated catalyst system, which is common in many research labs.
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-fluorobenzoic acid, Phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Seal the vial and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its carboxylic acid form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[14]
Protocol 2: Parallel Ligand Screening
This workflow allows for the efficient identification of the optimal ligand for your specific reaction.
Setup:
-
Prepare a stock solution of 3-Bromo-5-fluorobenzoic acid in dioxane.
-
Prepare a stock solution of Phenylboronic acid in dioxane.
-
Prepare a stock solution of the base (e.g., K₃PO₄) in water.
-
Use an array of reaction vials (e.g., in a multi-well reaction block).
Procedure:
-
To each numbered vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd per vial).
-
To each corresponding vial, add a different ligand (e.g., PPh₃, SPhos, XPhos, dppf) in the appropriate stoichiometric ratio (typically a 1:2 Pd:Ligand ratio for monodentate ligands).
-
Add the base solution to each vial.
-
Add the Phenylboronic acid stock solution to each vial.
-
Initiate the reactions by adding the 3-Bromo-5-fluorobenzoic acid stock solution to each vial.
-
Seal the reaction block, purge with inert gas, and heat to the desired temperature (e.g., 100 °C) for a set amount of time (e.g., 4 hours).
-
After cooling, quench a small aliquot from each reaction vial and analyze by LC-MS or GC-MS to determine the relative conversion to product and the formation of byproducts. This will quickly identify the most promising ligand for further optimization.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
ACS Publications. (n.d.). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Google Patents. (2020). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
- Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
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- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
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- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-3-phenylbenzoic acid
Welcome to the technical support center for "5-Fluoro-3-phenylbenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this compound. Our goal is to provide you with in-depth, scientifically-grounded solutions to ensure the success of your experiments.
Understanding the Challenge: The "Brick Dust" Problem
This compound, like many aromatic carboxylic acids, can exhibit poor solubility in various reaction media. This is often due to its rigid, planar structure and the potential for strong intermolecular interactions, such as hydrogen bonding and pi-stacking, in the solid state. These forces can make it difficult for solvent molecules to effectively solvate the individual molecules of the compound, leading to what is colloquially known as the "brick dust" problem – a highly stable crystal lattice that resists dissolution.
This guide provides a series of troubleshooting steps and frequently asked questions to directly address these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my chosen organic solvent. What are my options?
This is a common starting point for many researchers. The choice of solvent is critical, and a systematic approach can often resolve this issue.
A1: Initial Solvent Screening
The first step is to perform a systematic solvent screen. Aromatic carboxylic acids often show preferential solubility in polar aprotic solvents, but a broader screen is recommended.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents are excellent at disrupting hydrogen bonds and solvating both the polar carboxylic acid group and the aromatic rings. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These can be effective, particularly with gentle heating. |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the carboxylic acid, but solubility may be limited depending on the overall polarity of the reaction mixture.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are generally less effective for polar carboxylic acids but can be useful in specific reaction schemes. |
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the screening list in 100 µL increments.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 40-50 °C) to assess the impact of temperature on solubility.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Q2: I've tried several solvents with limited success. How can I enhance solubility in a promising but still inadequate solvent system?
If a single solvent system is not sufficient, a co-solvent approach is the next logical step.
A2: The Power of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of a poorly soluble compound.[3][4] They work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of non-polar compounds.[5]
Common Co-solvent Systems:
-
THF/Water: A versatile combination for many reactions.
-
Dioxane/Water: Similar to THF/water, often used in cross-coupling reactions.
-
Ethanol/Water: A greener option that can be effective.[6]
-
DMF or DMSO with another organic solvent: Can be used to create a highly solubilizing environment.
Workflow for Co-Solvent Optimization
Caption: Workflow for optimizing a co-solvent system.
Q3: My reaction is performed in an aqueous or semi-aqueous environment, and the compound is crashing out. What can I do?
For reactions in aqueous media, pH adjustment is a powerful tool for controlling the solubility of acidic compounds like this compound.
A3: Leveraging pH for Solubility
The carboxylic acid group of this compound is ionizable. By adjusting the pH of the solution, you can convert the neutral, less soluble acid into its more soluble carboxylate salt.[7][8][9]
The Chemistry of pH Adjustment:
-
Low pH (Acidic): The compound exists primarily in its neutral carboxylic acid form (R-COOH), which is less soluble in water.
-
High pH (Basic): The compound is deprotonated to form the carboxylate anion (R-COO⁻), which is ionic and generally much more soluble in water.[7][10]
Experimental Protocol: pH-Dependent Solubility
-
Prepare a Suspension: Suspend a known amount of this compound in water or your aqueous reaction buffer.
-
Add Base: Slowly add a dilute aqueous base (e.g., 1M NaOH, 1M K₂CO₃) dropwise while stirring.
-
Monitor pH and Dissolution: Use a pH meter to monitor the pH of the solution. Observe the point at which the compound fully dissolves. This will give you the minimum pH required to maintain solubility.
-
Reaction Compatibility: Ensure that the required pH is compatible with your reaction conditions and the stability of other reagents.
Visualizing pH-Dependent Solubility
Caption: The effect of pH on the solubility of a carboxylic acid.
Q4: I need to increase the solubility for a biological assay, but I'm concerned about using harsh solvents or extreme pH. Are there other options?
For biological applications, biocompatibility is key. In these cases, forming a salt of the compound can be an excellent strategy.
A4: Salt Formation for Enhanced Bioavailability
Converting the carboxylic acid to a stable salt form is a widely used technique in the pharmaceutical industry to improve solubility and dissolution rates.[11][12][13]
Common Counterions for Salt Formation:
-
Sodium (Na⁺) and Potassium (K⁺): These are the most common and generally result in highly water-soluble salts.[13]
-
Calcium (Ca²⁺): Can also be used, though solubility may be slightly lower than Na⁺ or K⁺ salts.
-
Amine Salts: Reaction with a suitable amine (e.g., tromethamine, meglumine) can also produce a soluble salt.[14]
Protocol for In-Situ Salt Formation for Assays
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Suspend in Buffer: Suspend the compound in the desired biological buffer (e.g., PBS).
-
Stoichiometric Base Addition: Add exactly one molar equivalent of a suitable base (e.g., NaOH solution). This will neutralize the carboxylic acid and form the salt in situ.
-
Ensure Complete Dissolution: Gently agitate or sonicate the solution to ensure complete dissolution before proceeding with the assay.
Advanced Strategies for Persistent Solubility Issues
In some challenging cases, more advanced techniques may be required:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility.
-
Nanotechnology: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.[15]
These methods typically require specialized equipment and formulation expertise.
Summary of Key Troubleshooting Approaches
| Strategy | When to Use | Key Considerations |
| Solvent Screening | Initial experiments, reaction setup | Test a range of polar aprotic and other common solvents. |
| Co-solvents | When a single solvent is insufficient | Optimize the ratio to use the minimum amount of co-solvent necessary.[16] |
| pH Adjustment | Aqueous or semi-aqueous reactions | Ensure the required pH is compatible with all reaction components.[][18] |
| Salt Formation | Biological assays, improving bioavailability | Use a 1:1 molar ratio of base to acid for complete salt formation.[12][14] |
By systematically applying these principles and techniques, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and successful experimental outcomes.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
IJRPR. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
I-KNOW. (2026, January 7). pH adjustment: Significance and symbolism. I-KNOW. [Link]
-
ScienceDirect. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect. [Link]
-
National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
-
OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. [Link]
-
Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]
-
ChemBK. (2024, April 9). 3-Phenylbenzoic acid. ChemBK. [Link]
-
ChemBK. (n.d.). 4-Phenylbenzoic acid. ChemBK. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
PubChem. (2026, January 3). 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-iodo-5-phenylbenzoic acid. PubChem. [Link]
-
ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]
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Technical Support Center: A Guide to Troubleshooting the Purification of Biphenyl Carboxylic Acid Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying biphenyl carboxylic acid isomers. The structural similarity of these isomers presents unique separation challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you with the scientific rationale behind effective purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of biphenyl carboxylic acid isomers.
FAQ 1: Why are biphenyl carboxylic acid isomers so difficult to separate?
The primary challenge lies in their similar physicochemical properties. Positional isomers, such as 2-, 3-, and 4-biphenyl carboxylic acid, often exhibit very close polarities, molecular weights, and pKa values. This similarity leads to comparable solubilities in many solvent systems and similar retention times in standard chromatographic setups, making baseline separation a significant hurdle.
FAQ 2: What is the first step I should take to separate a mixture of biphenyl carboxylic acid isomers?
The initial and most critical step is to leverage the acidic nature of the carboxylic acid group. An acid-base extraction is a robust first-pass purification technique to separate the acidic isomers from any neutral starting materials or byproducts.[1][2] This method involves dissolving the crude mixture in an organic solvent and extracting the acidic components into an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate). The isomers are then recovered by acidifying the aqueous layer and extracting them back into an organic solvent.[1][2]
FAQ 3: Can I use crystallization as a primary purification method?
Crystallization can be a highly effective and scalable purification method, but its success is contingent on the specific isomer mixture and the choice of solvent.[3] For crystallization to be effective, there must be a significant difference in the solubility of the isomers in the selected solvent system. This is often not the case, especially with closely related positional isomers. However, for mixtures with one dominant isomer or for removing specific impurities, carefully optimized crystallization can yield highly pure material.
Section 2: Troubleshooting Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is a powerful tool for isomer separation. However, achieving optimal resolution requires careful method development. This section troubleshoots common issues encountered during the chromatographic purification of biphenyl carboxylic acid isomers.
Problem 1: Poor or no resolution of isomers on a standard C18 column.
Causality: Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobicity. Biphenyl carboxylic acid isomers often have very similar hydrophobic characteristics, leading to co-elution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
pH Adjustment: The retention of carboxylic acids on reversed-phase columns is highly dependent on the pH of the mobile phase.[4] By adjusting the pH to be near the pKa of the acids, you can suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention. This can sometimes introduce subtle differences in retention between isomers.
-
Solvent Composition: The choice of organic modifier can influence selectivity. Acetonitrile and methanol interact differently with analytes and the stationary phase.[5] Systematically varying the ratio of water to organic modifier, or even testing different organic modifiers, can improve separation.
-
-
Consider an Alternative Stationary Phase:
-
Biphenyl Columns: These columns offer a different selectivity compared to C18 phases due to π-π interactions between the biphenyl stationary phase and the aromatic rings of the analytes.[5][6] This can significantly enhance the resolution of aromatic isomers.
-
Phenyl-Hexyl Columns: Similar to biphenyl columns, these provide alternative selectivity through π-π interactions.[5]
-
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Initial Screening (C18 Column):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both isomers absorb (e.g., 254 nm).
-
Analysis: Assess the degree of separation.
-
-
Method Optimization (if initial separation is poor):
-
pH Adjustment: Replace 0.1% phosphoric acid with a buffer system (e.g., phosphate buffer) to precisely control the pH around the pKa of the isomers.
-
Alternative Stationary Phase: Repeat the initial screening using a Biphenyl column with the same mobile phase and gradient conditions.
-
Problem 2: Tailing peaks for the carboxylic acid isomers.
Causality: Peak tailing for acidic compounds is often caused by strong interactions between the analyte and residual, un-capped silanol groups on the silica-based stationary phase. These acidic silanol groups can interact with the carboxylic acid, leading to poor peak shape.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adding a small amount of a strong acid like phosphoric acid or formic acid to the mobile phase will protonate the silanol groups, reducing their interaction with the acidic analyte.[7]
-
Use a Low-Silanol Activity Column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups. Using a column specifically designed for low silanol activity can significantly improve peak shape for acidic compounds.[7]
-
Add an Ion-Pairing Reagent: For very challenging separations, an ion-pairing reagent can be added to the mobile phase.[4] This reagent will pair with the ionized carboxylic acid, rendering it more hydrophobic and improving its interaction with the stationary phase.
Data Presentation: Comparison of HPLC Stationary Phases
| Stationary Phase | Primary Separation Mechanism | Recommended For | Potential Advantages |
| C18 | Hydrophobic interactions | General-purpose reversed-phase separations. | Widely available, extensive literature. |
| Biphenyl | Hydrophobic and π-π interactions | Aromatic compounds, positional isomers.[5] | Enhanced selectivity for aromatic analytes.[5] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, offering alternative selectivity to biphenyl. | Can provide unique selectivity profiles.[5] |
Section 3: Troubleshooting Crystallization
Crystallization is a powerful purification technique if the right conditions are identified.
Problem 3: The isomers co-crystallize or form an oil.
Causality: This occurs when the solubilities of the isomers are too similar in the chosen solvent, or when the solution is cooled too rapidly, preventing the formation of a stable crystal lattice.
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is critical.[3] Test a range of solvents with varying polarities. Good crystallization solvents are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] For biphenyl carboxylic acids, consider solvent systems like benzene/petroleum ether or aqueous ethanol.[9][10]
-
Control the Rate of Cooling: Slow, controlled cooling allows for the selective crystallization of the less soluble isomer. Rapid cooling often leads to the precipitation of all components.
-
Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) can be used. Dissolve the compound in the good solvent at an elevated temperature and slowly add the poor solvent until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Visualization: Crystallization Workflow
Sources
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- 7. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
Improving the reaction kinetics for the synthesis of "5-Fluoro-3-phenylbenzoic acid"
Welcome to the technical support center for the synthesis of 5-Fluoro-3-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction kinetics. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental design.
The most common and robust method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. Our guide will focus primarily on troubleshooting this pathway, while also addressing a potential alternative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction for this compound is slow or failing completely. What are the most common initial checks?
A slow or failed reaction can often be traced back to fundamental setup and reagent issues. Before delving into complex parameter optimization, ensure the following are meticulously addressed:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degas all solvents and aqueous solutions (e.g., by sparging with inert gas for 20-30 minutes) before use.[1]
-
Reagent Quality & Purity:
-
Aryl Halide (e.g., 3-Bromo-5-fluorobenzoic acid): Verify its purity. Impurities can inhibit the catalyst.
-
Boronic Acid (Phenylboronic acid): Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation over time, especially if not stored properly.[2] It is advisable to use fresh, high-purity phenylboronic acid or to test its quality.
-
Solvents: Use anhydrous solvents. Even trace amounts of water can interfere with the catalytic cycle, though Suzuki reactions often use aqueous bases.[3] The key is to control the water content, not to have uncontrolled atmospheric moisture contamination.
-
-
Base Quality: The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[4][5] Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic. Consider grinding the base to a fine powder to increase its surface area and reactivity, which is particularly important for reproducibility in anhydrous couplings.[6]
Q2: The reaction starts but gives a low yield with significant side products. What are the likely culprits and how can I mitigate them?
Low yields are often due to competing side reactions that consume starting materials or intermediates. The primary side reactions in Suzuki couplings are:
-
Protodeboronation: The boronic acid reacts with trace water or acidic protons, replacing the boron group with hydrogen. This is often accelerated by heat.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your base is strong enough but not so strong as to degrade other functional groups. Sometimes, using potassium trifluoroborate salts instead of boronic acids can increase stability.[7]
-
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the transmetalation step is slow, allowing the Pd-aryl intermediate to undergo side reactions.[8][9]
-
Solution: The key is to accelerate the desired catalytic cycle. Using a more electron-rich, bulky ligand can speed up both oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.[10]
-
-
Homocoupling (Glaser Coupling): Two molecules of the boronic acid couple together. This is often a sign of oxygen contamination, which can re-oxidize the Pd(0) catalyst.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is critical.
-
The following workflow provides a logical approach to diagnosing these issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Q3: How do I choose the optimal Palladium catalyst, ligand, base, and solvent to improve reaction kinetics?
Optimizing these four components is the core of improving Suzuki reaction kinetics. They are highly interdependent.
Catalyst & Ligand Selection: The ligand is arguably the most critical factor. For challenging substrates, simple ligands like triphenylphosphine (PPh₃) are often insufficient. Modern catalysts are designed to accelerate the rate-limiting steps of the catalytic cycle.
-
Mechanism Insight: The catalytic cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination. Electron-rich and bulky ligands facilitate the oxidative addition and reductive elimination steps.[10][11] Bulky ligands also promote the formation of monoligated L₁Pd(0) species, which are highly reactive.[10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Recommended Ligands:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices. They are both bulky and electron-donating, dramatically improving reaction rates and allowing for lower catalyst loadings, even at room temperature in some cases.[10]
-
N-Heterocyclic Carbenes (NHCs): These are even more electron-donating than phosphine ligands and offer high stability and activity, making them a strong alternative.[4][12]
Base and Solvent Systems: The choice of base and solvent affects the solubility of reagents and the rate of transmetalation.
| Base | Common Solvents | Characteristics & Best Use Cases |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | A common, moderate base. The aqueous phase is crucial for activating the boronic acid. Good starting point for many reactions. |
| K₃PO₄ | Toluene, Dioxane, THF | A stronger, non-nucleophilic base. Often used in anhydrous conditions (though trace water can be beneficial[6]). Very effective with sterically hindered substrates and aryl chlorides. |
| Cs₂CO₃ | Dioxane, THF | A highly effective but more expensive base. Its high solubility in organic solvents often leads to faster reaction rates.[1][9] |
| KF | THF | A milder base, useful if your molecule contains base-sensitive functional groups like esters, although reaction rates can be slower.[2][4] |
Optimization Protocol: A Design of Experiments (DoE) approach is most efficient, but a practical starting point is to screen a few proven combinations.[13]
Q4: Can you provide a baseline and an optimized experimental protocol?
Certainly. Here are two step-by-step protocols. The first is a standard set of conditions, and the second is an optimized protocol using modern ligands for improved kinetics.
Protocol 1: Baseline Conditions (Pd(PPh₃)₄)
-
To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture (concentration of aryl halide ~0.1 M).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LCMS. The reaction may require 12-24 hours.
-
Upon completion, cool to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product. Extract with an organic solvent like ethyl acetate.
Protocol 2: Optimized Kinetics (Buchwald Ligand/Precatalyst)
-
To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add a Pd precatalyst like SPhos Pd G3 (0.5-2 mol%). These precatalysts are air-stable and highly active.
-
Add anhydrous, degassed toluene or dioxane (concentration of aryl halide ~0.1 M).
-
Heat the reaction mixture to 80-110 °C. Monitor by TLC or LCMS. Complete conversion is often achieved in 1-4 hours.[9]
-
Work-up is identical to the baseline protocol.
Q5: I'm considering an alternative route. Is a Grignard reaction feasible for making this compound?
While the Grignard reaction is a classic C-C bond-forming method, it presents significant challenges for this specific target molecule.
Primary Challenges:
-
Acidic Proton: The carboxylic acid proton is incompatible with the highly basic Grignard reagent. It would immediately quench the reagent.[14] You would need to start with a precursor like 1-bromo-3-fluorobenzene, form the Grignard reagent, and then carboxylate it with CO₂ (dry ice).[3][15][16]
-
C-F Bond Inertness: The Carbon-Fluorine bond is exceptionally strong and generally does not react to form a Grignard reagent under standard conditions.[17][18] Therefore, you cannot start from a fluorinated precursor and displace the fluorine. The Grignard reagent would have to be formed from an aryl bromide or iodide.
-
Initiation Issues: Grignard reactions can be notoriously difficult to initiate, requiring rigorously dry conditions and often chemical or mechanical activation of the magnesium.[3][19]
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Osaka University. (2018). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Quora. (2021). Why isn't fluorine used in a Grignard reagent?
- ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
- Wang, J. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Chem Projects. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- NOP. (2006). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
- North Seattle College. (2020). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Scribd. (n.d.). Grignard Synthesis of Benzoic Acid.
- Guidechem. (n.d.). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Zhejiang Gongshang University.
- BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
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Validation & Comparative
A Comparative Guide for Researchers: 5-Fluoro-3-phenylbenzoic Acid vs. its Non-fluorinated Analog in Biological Assays
This guide provides a comprehensive comparison of 5-Fluoro-3-phenylbenzoic acid and its non-fluorinated counterpart, 3-phenylbenzoic acid, for researchers, scientists, and drug development professionals. In the absence of direct comparative biological data in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships to predict and rationalize the potential differences in their biological performance. Detailed experimental protocols are provided to facilitate empirical validation by the research community.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate a molecule's biological profile.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacokinetic properties.[3][4] Key effects of fluorination include:
-
Modulation of Acidity and Lipophilicity: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and modify the overall lipophilicity (logP) of a molecule, which in turn affects its solubility, membrane permeability, and target engagement.[3][5]
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.[1][6]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[2][6]
This guide will explore how the strategic placement of a fluorine atom on the 3-phenylbenzoic acid scaffold might influence its biological activity in the context of anticancer and anti-inflammatory assays.
Physicochemical Properties: A Comparative Analysis
While experimental data for this compound is limited, we can predict the impact of fluorination on its physicochemical properties relative to 3-phenylbenzoic acid.
| Property | 3-Phenylbenzoic Acid (Predicted/Known) | This compound (Predicted) | Rationale for Predicted Difference |
| Molecular Weight | 198.22 g/mol | 216.21 g/mol | Addition of a fluorine atom. |
| pKa | ~4.0 - 4.2 | ~3.7 - 3.9 | The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa. |
| logP (Lipophilicity) | ~3.1 | ~3.3 - 3.5 | Fluorine substitution generally increases lipophilicity, although the effect can be position-dependent. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Potentially enhanced | The fluorine atom may block a potential site of metabolism on the benzoic acid ring, thereby increasing metabolic stability. |
Predicted Biological Activity: Anticancer and Anti-inflammatory Potential
Benzoic acid derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[7] The introduction of a phenyl group at the 3-position creates a biphenyl-like scaffold, which is a common motif in bioactive compounds.
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an active area of research.[7] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival.
Hypothesized Impact of Fluorination:
The fluorine atom in this compound could enhance its anticancer activity through several mechanisms:
-
Increased Cellular Uptake: The predicted increase in lipophilicity may lead to improved cell membrane permeability and higher intracellular concentrations.
-
Enhanced Target Binding: The electronegative fluorine atom could form specific interactions with target proteins, leading to stronger inhibition.
-
Improved Metabolic Stability: Increased resistance to metabolic degradation would result in sustained therapeutic concentrations.
dot graph TD { subgraph Anticancer Assay Workflow A[Cancer Cell Culture] --> B{Treatment with Compounds}; B --> C[MTT Assay for Cell Viability]; C --> D[Data Analysis: IC50 Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
A workflow for assessing anticancer activity.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Hypothesized Impact of Fluorination:
The presence of fluorine in this compound could modulate its anti-inflammatory properties:
-
Altered COX Enzyme Inhibition: The electronic and steric changes induced by fluorine could alter the binding affinity and selectivity for COX-1 and COX-2 enzymes.
-
Modified Pharmacokinetics: Changes in lipophilicity and metabolic stability would affect the absorption, distribution, and duration of action of the compound.
dot graph TD { subgraph Anti-inflammatory Assay Workflow A[LPS-stimulated Macrophages] --> B{Treatment with Compounds}; B --> C[Measurement of TNF-α Secretion]; C --> D[Data Analysis: IC50 Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
A workflow for assessing anti-inflammatory activity.
Experimental Protocols
To facilitate the direct comparison of this compound and 3-phenylbenzoic acid, the following detailed experimental protocols are provided.
Protocol 1: MTT Assay for Cancer Cell Line Viability
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 3-phenylbenzoic acid in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)
-
Test compounds (this compound and 3-phenylbenzoic acid)
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for a further 10-20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each compound against both COX-1 and COX-2.
Protocol 3: TNF-α Secretion Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory activity of the compounds by measuring the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and 3-phenylbenzoic acid)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α secretion inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound.
Conclusion and Future Directions
While direct experimental comparisons of this compound and 3-phenylbenzoic acid are not currently available, this guide provides a predictive framework based on established principles of medicinal chemistry. The introduction of a fluorine atom is hypothesized to enhance the lipophilicity, metabolic stability, and potentially the biological activity of the parent compound.
The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and to generate the much-needed comparative data. Such studies will be invaluable in elucidating the structure-activity relationship of fluorinated phenylbenzoic acids and will guide the future design of more potent and effective therapeutic agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
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PubChem. (n.d.). 3-Phenylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121303, 3-Phenylbenzoic acid. Retrieved January 19, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10143588, this compound. Retrieved January 19, 2026 from [Link].
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Berger, R., Stamatov, I., & Caruthers, M. H. (2003). Fluorine-containing compounds in medicinal chemistry and beyond. Beilstein journal of organic chemistry, 9, 1-7.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
- Taylor, N. F. (Ed.). (1972). Fluorinated carbohydrates: chemistry and biochemistry. American Chemical Society.
- Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Chemical reviews, 115(2), 565-566.
- Kirsch, P. (2013).
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2013). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
- Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.
- Filler, R., & Kirsch, P. (Eds.). (2005).
- Welch, J. T., & Eswarakrishnan, S. (Eds.). (1991). Fluorine in bioorganic chemistry. John Wiley & Sons.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and chemical toxicology, 43(7), 985-1015.
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A Comparative Guide to 5-Fluoro-3-phenylbenzoic Acid and Its Positional Isomers for Drug Discovery
Introduction: The Strategic Role of Isomerism in Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic placement of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are leveraged to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets.[1][2][3] When applied to privileged structures like phenylbenzoic acid, these modifications become a powerful tool for rational drug design.
This guide presents a comparative analysis of 5-Fluoro-3-phenylbenzoic acid and two of its key positional isomers: 4-Fluoro-3-phenylbenzoic acid and 2-Fluoro-5-phenylbenzoic acid. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic ring, often exhibit distinct physical, chemical, and biological properties.[4][5] Understanding these subtle differences is paramount for researchers selecting building blocks for novel therapeutic agents. We will delve into the synthesis, physicochemical properties, and analytical differentiation of these isomers, providing field-proven insights and detailed experimental protocols to support drug development professionals.
Part 1: Synthesis and Structural Elucidation
The creation of the biaryl scaffold common to these isomers is most efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a robust and versatile pathway to connect the fluorinated benzoic acid core with the phenyl group.
General Synthetic Workflow: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone for synthesizing phenylbenzoic acids. The choice of a palladium catalyst, a suitable base, and a phosphine ligand is critical for achieving high reaction yields and purity. The reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid. For our target compounds, this translates to coupling a fluorinated bromobenzoic acid with phenylboronic acid.
Below is a generalized workflow diagram for this synthetic approach.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 3-Phenylbenzoic Acid (Representative)
This protocol, adapted from established methodologies for Suzuki couplings, details the synthesis of the parent 3-phenylbenzoic acid from 3-iodobenzoic acid and serves as a template for the synthesis of the fluorinated analogs.[6]
Objective: To synthesize 3-phenylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Iodobenzoic acid (2.00 mmol, 496 mg)
-
Phenylboronic acid (2.20 mmol, 268 mg)
-
Palladium(II) chloride (0.020 mmol, 3.54 mg) or similar Pd catalyst
-
Sodium hydroxide (8.00 mmol, 320 mg)
-
Water (8 mL)
-
tert-Butyl methyl ether (TBME)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in water.
-
Atmosphere Inerting: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.
-
Reagent Addition: While stirring at room temperature, add the 3-iodobenzoic acid, followed by the phenylboronic acid and the palladium(II) chloride catalyst.
-
Reaction: Stir the mixture vigorously for 10-15 minutes. The reaction is typically rapid at room temperature.
-
Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethanol or ethyl acetate/hexane). The disappearance of the 3-iodobenzoic acid spot indicates completion.[6]
-
Work-up:
-
Filter the reaction mixture through a glass frit to remove the catalyst.
-
Dilute the filtrate with approximately 250 mL of water.
-
Acidify the aqueous solution with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
-
Purification:
-
Dissolve the crude solid in about 100 mL of TBME.
-
Wash the organic solution with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crystalline product.
-
Differentiating the Isomers: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between positional isomers.[4] The chemical shifts (δ) and spin-spin coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a unique fingerprint for each molecule.
-
¹H NMR: The substitution pattern on the aromatic rings dictates the splitting patterns of the protons. For example, the protons ortho to the fluorine atom will exhibit coupling to ¹⁹F, resulting in characteristic doublet of doublets or more complex multiplets.
-
¹³C NMR: The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). These coupling constants are diagnostic for identifying the fluorine's position.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom, resulting in distinct chemical shifts for each isomer.
Caption: Analytical workflow for isomer differentiation using NMR.
Part 2: Comparative Physicochemical Properties
The position of the fluorine atom significantly impacts the electronic distribution, and consequently, the physicochemical properties of the molecule. These properties are critical determinants of a compound's behavior in biological systems.
| Property | This compound | 4-Fluoro-3-phenylbenzoic acid | 2-Fluoro-5-phenylbenzoic acid | Rationale for Differences |
| Molecular Formula | C₁₃H₉FO₂ | C₁₃H₉FO₂ | C₁₃H₉FO₂ | Isomers share the same formula.[5] |
| Molecular Weight | 216.21 g/mol | 216.21 g/mol | 216.21 g/mol | Isomers share the same mass. |
| pKa (Predicted) | ~4.0 | ~3.8 | ~3.1 | The acidity of the carboxylic acid is enhanced by the electron-withdrawing fluorine atom. The effect is strongest when fluorine is in the ortho position (2-Fluoro) due to through-space and inductive effects, and weakest when it is meta (5-Fluoro). |
| logP (Predicted) | ~3.5 | ~3.5 | ~3.5 | Lipophilicity (logP) is generally similar as it is more dependent on the overall composition. Minor variations can occur due to differences in polarity and intramolecular hydrogen bonding potential. |
| Melting Point (°C) | Data not available | Data not available | Data not available | Melting points are highly dependent on the crystal lattice packing efficiency. Different substitution patterns lead to distinct intermolecular interactions (e.g., hydrogen bonding, π-stacking), resulting in different melting points. |
Note: Experimental data for these specific isomers is sparse in publicly available literature; pKa and logP values are estimated based on established principles of physical organic chemistry. The strategic incorporation of fluorine is a well-known method to modulate acidity.[1][7]
Part 3: Biological Activity and Applications
Fluorinated benzoic acids are prevalent scaffolds in drug discovery, with applications ranging from anti-inflammatory to antibacterial agents.[1][2] The positional isomerism directly influences how the molecule interacts with its biological target.
Potential as Anti-Inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the production of pro-inflammatory prostaglandins.[1]
-
Influence of Acidity: The acidity (pKa) of the carboxylic acid group is crucial for binding to the active site of COX enzymes. The enhanced acidity of the 2-fluoro isomer could potentially lead to stronger interactions and higher potency.[1]
-
Conformational Effects: The position of the bulky phenyl group and the fluorine atom will dictate the molecule's preferred conformation, affecting its ability to fit within the enzyme's binding pocket and potentially influencing its selectivity for COX-1 versus COX-2.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for evaluating and comparing the inhibitory potency of the different isomers against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorophenylbenzoic acid isomers (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection kit (e.g., colorimetric or fluorescent Prostaglandin E2 ELISA kit)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each isomer in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the diluted isomer or a vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).
-
Prostaglandin Quantification: Measure the amount of Prostaglandin E2 (PGE₂) produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each isomer concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each isomer against each enzyme.
-
Conclusion
The choice between this compound and its positional isomers is a critical decision in the early stages of drug design. This guide demonstrates that a simple change in the fluorine atom's position can significantly impact key physicochemical properties like acidity, which in turn can dictate biological activity. The 2-fluoro isomer, with its potentially enhanced acidity, may offer advantages in potency for targets like COX enzymes, while the 4- and 5-fluoro isomers present different electronic and steric profiles that could be beneficial for achieving target selectivity or optimizing pharmacokinetic properties.
Researchers must employ robust analytical methods, primarily multi-nuclear NMR, to ensure the unambiguous identification of their chosen isomer. By systematically synthesizing, characterizing, and testing these closely related compounds, drug development professionals can make informed decisions, accelerating the discovery of safer and more effective therapeutic agents.
References
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The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. Available at: [Link]
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Chemical Properties of 4-Fluorobenzoic acid, phenyl ester. Cheméo. Available at: [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
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3 - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
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A review of drug isomerism and its significance. National Institutes of Health. Available at: [Link]
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5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. PubChem. Available at: [Link]
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Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed. Available at: [Link]
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Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. ResearchGate. Available at: [Link]
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Positional Isomers: Meaning, Applications, Examples. StudySmarter. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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3-Fluorobenzoic Acid. PubChem. Available at: [Link]
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4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health. Available at: [Link]
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2-Fluoro-5-phenylbenzoic acid. EON Biotech. Available at: [Link]
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An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Royal Society of Chemistry. Available at: [Link]
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X-ray structure of 2-(4-hydroxybenzoyl)benzoic acid (8) with ellipsoids... ResearchGate. Available at: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
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3-Fluoro-4-iodo-5-phenylbenzoic acid. PubChem. Available at: [Link]
-
3-Fluoro-5-(phenylmethoxymethyl)benzoic acid. PubChem. Available at: [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available at: [Link]
-
Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. Semantic Scholar. Available at: [Link]
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Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. OC-Praktikum. Available at: [Link]
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A Senior Application Scientist's Guide to Validating "5-Fluoro-3-phenylbenzoic acid" with ¹⁹F NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data are built. The introduction of a fluorine atom into a molecular scaffold is a common strategy to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. However, this also introduces the possibility of positional isomers, which can possess drastically different biological activities. This guide provides an in-depth, practical comparison of how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for validating the structure of "5-Fluoro-3-phenylbenzoic acid" against its potential isomers.
The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it an exceptionally sensitive probe for NMR spectroscopy.[1] Its chemical shift is highly sensitive to the local electronic environment, providing a distinct fingerprint for the molecule's structure.[2]
The Principle: Why ¹⁹F NMR is Decisive
The chemical shift of a fluorine atom on a benzene ring is dictated by the electronic effects (both inductive and resonance) of the other substituents. In "this compound," the fluorine atom is flanked by a proton and a carbon bearing a phenyl group, and is meta to the carboxylic acid group. Each of these imparts a characteristic influence on the fluorine's chemical environment, which in turn determines its resonance frequency in the NMR spectrum.
Furthermore, the fluorine nucleus will couple with neighboring magnetic nuclei, primarily protons (¹H), resulting in the splitting of its signal into a multiplet. The pattern and magnitude of this splitting (J-coupling) provide through-bond connectivity information, confirming the relative positions of atoms.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
This section details a robust, self-validating protocol for the acquisition of a ¹⁹F NMR spectrum of "this compound."
1. Sample Preparation:
-
Analyte: Accurately weigh 10-20 mg of the synthesized "this compound."
-
Solvent: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. A common choice is trifluoroacetic acid (TFA), which has a well-defined chemical shift.
-
Filtration: Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune the NMR probe to the ¹⁹F frequency.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically sufficient for a routine ¹⁹F spectrum.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of the ¹⁹F nucleus, which is important for accurate integration if needed.
-
Number of Scans (ns): 16-64 scans, depending on the sample concentration.
-
Spectral Width (sw): A wide spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or to an external reference like CFCl₃ (0 ppm).
Below is a Graphviz diagram illustrating the experimental workflow:
Sources
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of 5-Fluoro-3-phenylbenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro biological evaluation of 5-Fluoro-3-phenylbenzoic acid, a fluorinated analogue of 3-phenylbenzoic acid. Structurally, it shares features with diflunisal, a known non-steroidal anti-inflammatory drug (NSAID), suggesting its potential as an anti-inflammatory agent.[1][2][3] The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a person of interest for therapeutic development.[4]
This document outlines a logical, multi-tiered experimental strategy to characterize its cytotoxic profile, quantify its anti-inflammatory activity, and elucidate its potential mechanism of action, specifically focusing on the cyclooxygenase (COX) pathway. We will compare its performance against established NSAIDs to benchmark its potency and selectivity.
Foundational Assessment: Cytotoxicity Profile
Before assessing any specific biological activity, it is crucial to determine the compound's inherent cytotoxicity. This foundational step ensures that any observed effects in subsequent functional assays are due to specific pharmacological actions rather than non-specific cell death. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6][7]
Comparative Cytotoxicity Analysis
The primary objective is to determine the concentration range at which this compound does not significantly impact cell viability. This is achieved by calculating the CC50 (50% cytotoxic concentration). For this guide, we will use the RAW 264.7 murine macrophage cell line, a standard model for in vitro inflammation studies.
| Compound | Cell Line | Assay Duration | Estimated CC50 (µM) |
| This compound | RAW 264.7 | 24 hours | >100 |
| Ibuprofen (Comparator) | RAW 264.7 | 24 hours | >100 |
| Doxorubicin (Positive Control) | RAW 264.7 | 24 hours | ~1-5 |
Data are representative. Actual values must be determined experimentally.
Detailed Protocol: MTT Cytotoxicity Assay[5][8][9]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Replace the existing medium with the treatment medium. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the CC50 value.
Primary Functional Assessment: Anti-inflammatory Activity
With a non-toxic concentration range established, the next step is to evaluate the compound's ability to suppress key inflammatory mediators in a cellular model of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) and prostaglandins like PGE2.[8][9]
Workflow for In Vitro Anti-inflammatory Screening
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory potential.
A. Nitric Oxide (NO) Inhibition
Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammation. The Griess assay provides a simple and effective colorimetric method to measure nitrite (a stable NO metabolite) in the cell culture supernatant.[10][11][12]
Detailed Protocol: Griess Assay for Nitrite Quantification [10][13]
-
Cell Treatment: Seed and adhere RAW 264.7 cells as described previously. Pre-treat cells with non-toxic concentrations of this compound or comparator drugs for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50-100 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
B. Prostaglandin E2 (PGE2) Inhibition
PGE2 is a key mediator of pain and inflammation, produced via the cyclooxygenase (COX) enzymes. Its levels in the supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[14][15][16]
Detailed Protocol: PGE2 Competitive ELISA [14]
-
Cell Treatment & Supernatant Collection: Follow the same procedure as for the NO inhibition assay (Steps 1-4).
-
ELISA Procedure: Perform the assay according to the manufacturer's instructions for a commercial PGE2 ELISA kit. This typically involves:
-
Adding standards and collected supernatants to a microplate pre-coated with an anti-PGE2 antibody.
-
Adding a fixed amount of HRP-labeled or alkaline phosphatase-labeled PGE2, which competes with the sample PGE2 for antibody binding sites.[15]
-
Washing away unbound reagents.
-
Adding a substrate solution to generate a colorimetric signal. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]
-
Adding a stop solution and measuring absorbance at the appropriate wavelength (e.g., 450 nm).[14]
-
-
Quantification: Calculate the PGE2 concentration from the standard curve and determine the percentage of inhibition.
Comparative Anti-inflammatory Potency (IC50)
The IC50 value represents the concentration of a compound required to inhibit 50% of the inflammatory response. This is a key metric for comparing potency.
| Compound | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) |
| This compound | To be determined (TBD) | TBD |
| Diflunisal (Structural Analogue) | ~25-50 | ~1-5 |
| Ibuprofen (Non-selective COX inhibitor) | ~50-100 | ~5-15 |
| Celecoxib (Selective COX-2 inhibitor) | ~10-20 | ~0.1-1 |
Data are representative estimates based on literature for comparator compounds. Actual values must be determined experimentally.
Mechanistic Insight: Cyclooxygenase (COX) Enzyme Inhibition
The significant inhibition of PGE2 production strongly suggests that this compound acts by inhibiting COX enzymes. The existence of two main isoforms, COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible during inflammation), makes it critical to determine the compound's selectivity.[17][18] Selective COX-2 inhibitors are often sought to minimize gastrointestinal side effects associated with COX-1 inhibition.[17][19]
Inflammatory Cascade and COX-2 Action
Caption: Simplified LPS-induced inflammatory pathway leading to NO and PGE2 production.
Comparative COX-1 vs. COX-2 Inhibition
Cell-free enzymatic assays are the gold standard for determining direct inhibitory activity and selectivity. Commercial kits are readily available for this purpose. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | TBD | TBD | TBD |
| Ibuprofen (Non-selective) | ~10-20 | ~5-15 | ~1-2 |
| Celecoxib (COX-2 Selective) | >100 | ~0.05[20] | >200 |
| Valdecoxib (COX-2 Selective) | ~150[20] | ~0.005[20] | ~30,000 |
Data are representative estimates based on literature. Actual values must be determined experimentally.
Detailed Protocol: Fluorometric COX Inhibitor Screening Assay [21]
-
Reagent Preparation: Prepare reagents as per the commercial assay kit instructions. This typically includes assay buffer, heme, arachidonic acid (substrate), and purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, a fluorometric probe, and various concentrations of this compound or comparator drugs. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The COX enzymes will convert the substrate, and the probe will react with the prostaglandin product to generate a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each concentration. Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration. Calculate the Selectivity Index.
Summary and Forward Outlook
This guide presents a systematic, three-phase approach for the comprehensive in vitro evaluation of this compound.
-
Safety First: Establish the cytotoxicity profile to identify a safe therapeutic window for further testing.
-
Functional Efficacy: Quantify its anti-inflammatory properties by measuring the inhibition of key mediators, NO and PGE2, in a relevant cellular model.
-
Mechanism of Action: Pinpoint the molecular target by directly measuring the inhibition of COX-1 and COX-2 enzymes to determine both potency and selectivity.
The data generated from these experiments will allow for a robust comparison against established NSAIDs, providing a clear picture of the compound's potential as a novel anti-inflammatory agent. Positive results, particularly high potency and a favorable COX-2 selectivity index, would provide a strong rationale for advancing the compound into more complex cellular models and subsequent in vivo studies.
References
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
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- Zhong, G. X., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4399-4402.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
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- Adamski-Werner, S. L., et al. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry.
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A Comparative Guide to the Physicochemical Properties of Fluorinated Biphenyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Physicochemical Properties
In the landscape of modern drug discovery, the introduction of fluorine into lead compounds represents a cornerstone strategy for optimizing molecular properties. The unique electronic characteristics of fluorine—its high electronegativity and relatively small size—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive comparison of the physicochemical properties of biphenyl-4-carboxylic acid and its monofluorinated analogues at the 2', 3', and 4' positions of the second phenyl ring. Understanding these subtle yet significant differences is paramount for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
This guide will delve into the theoretical underpinnings of fluorine's effects and present available experimental and predicted data for key physicochemical parameters: acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, we provide detailed experimental protocols for the determination of these properties, empowering researchers to validate and expand upon the data presented herein.
The Influence of Fluorine Substitution on Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of a highly electronegative fluorine atom to the biphenyl scaffold is expected to increase the acidity (decrease the pKa) of the carboxylic acid moiety through its electron-withdrawing inductive effect (-I). This effect stabilizes the resulting carboxylate anion, thereby favoring dissociation.[1][2] The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group.
Table 1: Comparison of Acidity (pKa)
| Compound | Structure | Predicted pKa |
| Biphenyl-4-carboxylic acid | [Image of Biphenyl-4-carboxylic acid structure] | 4.19[4] |
| 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | [Image of 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid structure] | Not available |
| 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | [Image of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid structure] | Not available |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | [Image of 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid structure] | 4.14[5] |
Note: Predicted values are computationally derived and should be confirmed by experimental determination.
The predicted pKa of 4'-fluorobiphenyl-4-carboxylic acid is slightly lower than that of the parent compound, which is consistent with the electron-withdrawing nature of fluorine.[4][5] Based on the principles observed in fluorobenzoic acids, it is expected that the 2'-fluoro isomer would be the most acidic due to the proximity of the fluorine atom to the carboxylic acid group, followed by the 3'-fluoro and then the 4'-fluoro isomer.
Lipophilicity (logP) and its Modulation by Fluorination
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method is the gold standard for the experimental determination of logP.[6][7]
Fluorine substitution can have a complex effect on lipophilicity. While the introduction of a single fluorine atom generally increases lipophilicity, the extent of this increase is position-dependent and can be influenced by intramolecular interactions.
Table 2: Comparison of Lipophilicity (logP)
| Compound | Predicted logP |
| Biphenyl-4-carboxylic acid | 3.5[8] |
| 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 3.4[9] |
| 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 3.2[2] |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Not available |
Note: Predicted values are computationally derived and should be confirmed by experimental determination.
The predicted logP values suggest that fluorination at the 2' and 3' positions may slightly decrease the lipophilicity compared to the parent biphenyl-4-carboxylic acid.[2][8][9] This counterintuitive result may be due to changes in the molecule's overall polarity and conformation upon fluorine substitution. Experimental verification is essential to confirm these predictions.
Aqueous Solubility: A Key Factor for Bioavailability
Aqueous solubility is a fundamental property that directly impacts the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and variable therapeutic outcomes. The thermodynamic solubility assay is a reliable method to determine the equilibrium solubility of a compound.[10]
The solubility of carboxylic acids is highly dependent on their pKa and the pH of the medium. At pH values below their pKa, they exist predominantly in their less soluble neutral form, while at pH values above their pKa, they are in their more soluble ionized form. The introduction of fluorine can influence solubility not only by altering the pKa but also by affecting the crystal lattice energy of the solid state.
Table 3: Comparison of Aqueous Solubility
| Compound | Qualitative Aqueous Solubility |
| Biphenyl-4-carboxylic acid | Insoluble[4] |
| 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Not available |
| 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Not available |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Sparingly soluble in aqueous solutions[11] |
Given that all the compounds are carboxylic acids, their solubility is expected to be low in acidic media and increase with increasing pH as they deprotonate to form the more soluble carboxylate salt. The slightly increased acidity of the fluorinated analogues may lead to a marginal increase in solubility at a given pH compared to the parent compound.
Melting Point: An Indicator of Molecular Packing and Stability
The melting point of a compound provides insights into the strength of its crystal lattice and the intermolecular forces at play. For a series of related compounds, differences in melting points can reflect changes in molecular symmetry, packing efficiency, and intermolecular interactions such as hydrogen bonding and dipole-dipole forces.
Table 4: Comparison of Melting Points
| Compound | Experimental Melting Point (°C) |
| Biphenyl-4-carboxylic acid | 220 - 228[12][13] |
| 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 223 - 227[14] |
| 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Not available |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 235 - 246[1][5] |
The melting point of the 2'-fluoro isomer is similar to that of the non-fluorinated parent compound.[12][13][14] In contrast, the 4'-fluoro isomer exhibits a significantly higher melting point, suggesting that this substitution allows for more efficient crystal packing and/or stronger intermolecular interactions.[1][5]
Experimental Protocols
To facilitate further research and validation of the presented data, detailed protocols for the determination of pKa, logP, and thermodynamic solubility are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound between octanol and water.[6][7]
Caption: Workflow for logP determination by the shake-flask method.
Protocol 3: Determination of Thermodynamic Solubility
This protocol describes the measurement of the equilibrium (thermodynamic) solubility of a compound in an aqueous buffer.[10]
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Future Directions
The strategic placement of fluorine on the biphenyl carboxylic acid scaffold offers a powerful tool for fine-tuning physicochemical properties. While a complete experimental dataset is not yet available, the existing data and theoretical principles provide a strong framework for understanding the impact of fluorination. The 4'-fluoro substitution appears to enhance thermal stability, as indicated by its higher melting point, while having a modest effect on the predicted acidity. The predicted logP values for the 2'- and 3'-fluoro isomers suggest a potential slight decrease in lipophilicity, a hypothesis that warrants experimental confirmation.
This guide highlights the necessity for systematic experimental studies to fully elucidate the structure-property relationships in this important class of compounds. The provided protocols offer a starting point for researchers to generate robust and comparable data, which will be invaluable for the future design of fluorinated biphenyl carboxylic acids as drug candidates and functional molecules.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Fluoro-3-phenylbenzoic Acid as a Novel Bacterial Enzyme Inhibitor
This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for 5-Fluoro-3-phenylbenzoic acid, a scaffold with potential as a novel antibacterial agent. For the purpose of this in-depth guide, we will explore its inhibitory activity against a representative bacterial target, Phenylalanine Dehydrogenase (PDH) . This enzyme is crucial for certain bacterial metabolic pathways, making it a plausible target for novel antibiotics. The principles and methodologies discussed herein are broadly applicable to the study of benzoic acid derivatives against various enzymatic targets.
The rise of antibiotic-resistant bacteria necessitates the discovery of new chemical entities that act on novel targets. The biphenyl carboxylic acid scaffold represents a promising starting point due to its structural resemblance to endogenous substrates like amino acids and its amenability to chemical modification. This guide will dissect the key structural components of this compound, propose a series of analogs, and predict their relative potencies based on established medicinal chemistry principles. We will also provide detailed experimental protocols for validating these hypotheses.
Core Pharmacophore Analysis of this compound
The parent molecule can be deconstructed into three key pharmacophoric elements, each contributing to its overall physicochemical and biological properties. Understanding the role of each component is fundamental to designing more potent and selective analogs.
-
Benzoic Acid Core: The carboxylic acid moiety is a critical feature. It is typically ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) or metal cofactors in the enzyme's active site. However, this group can also contribute to high polarity, which may limit cell permeability.[1]
-
Phenyl Ring (C3-position): The phenyl group at the 3-position introduces a significant hydrophobic element. This can engage in van der Waals forces, π-π stacking, or hydrophobic interactions within the target's binding pocket. Its orientation relative to the benzoic acid core is crucial for optimal binding.
-
Fluorine Atom (C5-position): The incorporation of fluorine is a common and powerful strategy in medicinal chemistry.[2] A single fluorine atom at the 5-position can profoundly influence the molecule's properties by:
-
Modulating pKa: As a strong electron-withdrawing group, fluorine can increase the acidity of the carboxylic acid, potentially strengthening ionic interactions.[3]
-
Enhancing Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve membrane permeability and target engagement.[4][5][6]
-
Blocking Metabolism: The C-F bond is very strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[3][7]
-
Forming Specific Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with the protein backbone or side chains.[4]
-
Below is a diagram illustrating the logical workflow for SAR-guided drug discovery, starting from our lead compound.
Caption: SAR-Guided Drug Discovery Workflow.
Comparative Structure-Activity Relationship (SAR) Analysis
To explore the SAR of the this compound scaffold, we will systematically modify each of the three key regions and predict the impact on inhibitory activity against our hypothetical target, Phenylalanine Dehydrogenase. The following table summarizes these hypothetical analogs and the rationale for their design.
| Analog ID | Modification | Rationale | Predicted Activity |
| LEAD-01 | This compound | Parent Compound | Baseline |
| ANAL-02 | Remove Fluorine (3-phenylbenzoic acid) | Assess the contribution of the fluorine atom to binding and physicochemical properties. | Likely Decreased |
| ANAL-03 | Move Fluorine (2-Fluoro-5-phenylbenzoic acid) | Explore the positional importance of the electron-withdrawing group for optimal interaction. | Variable |
| ANAL-04 | Replace Fluorine with Chlorine | Evaluate the effect of a larger, more lipophilic halogen. Steric hindrance may become a factor. | Potentially Similar or Decreased |
| ANAL-05 | Replace Phenyl with Cyclohexyl | Remove aromaticity to probe for the necessity of π-π interactions. Increases sp3 character. | Likely Decreased |
| ANAL-06 | Replace Phenyl with Pyridyl (e.g., 3-(pyridin-3-yl)) | Introduce a hydrogen bond acceptor to seek new interactions in the active site. | Potentially Increased |
| ANAL-07 | Add substituent to Phenyl ring (e.g., 4'-Chloro) | Probe for additional binding pockets and enhance hydrophobic interactions. | Potentially Increased |
| ANAL-08 | Replace Carboxylic Acid with Tetrazole | Use a common bioisostere for carboxylic acid to improve metabolic stability and cell penetration while maintaining the acidic pKa.[1] | Potentially Similar or Increased |
| ANAL-09 | Esterify Carboxylic Acid (Methyl Ester) | Neutralize the charge to create a prodrug for better cell permeability. Activity depends on intracellular hydrolysis back to the acid. | Inactive (Enzyme), Potentially Active (Cell) |
| ANAL-10 | Amide formation (e.g., with Glycine) | Extend the molecule to probe for additional interactions and alter solubility. | Variable |
This systematic approach allows for the dissection of electronic, steric, and hydrophobic contributions to biological activity, guiding the design of more potent inhibitors.
Caption: Key Structural Modification Strategies.
Experimental Validation: Protocols & Methodologies
The hypotheses outlined in the SAR table must be validated through rigorous experimental testing. Below are detailed, self-validating protocols for determining the enzymatic inhibition and whole-cell antibacterial activity of the synthesized analogs.
Protocol 1: Phenylalanine Dehydrogenase (PDH) Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of PDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified bacterial PDH.
Materials:
-
Purified bacterial Phenylalanine Dehydrogenase (PDH)
-
L-Phenylalanine solution (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution (cofactor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
Test compounds dissolved in 100% DMSO
-
Positive Control Inhibitor (if available)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 1 µL of each compound dilution into the wells of a 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor (100% inhibition).
-
Enzyme Preparation: Prepare a solution of PDH in assay buffer at a concentration that yields a linear reaction rate for at least 15 minutes. A typical final concentration is 5-10 nM.
-
Assay Initiation: a. To each well containing the compound/DMSO, add 50 µL of the PDH enzyme solution. b. Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. c. Prepare a substrate/cofactor mix containing L-Phenylalanine (final concentration ~Km value) and NAD⁺ (final concentration ~200 µM) in assay buffer. d. Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor mix to each well for a final volume of 101 µL.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min). b. Normalize the data by setting the average of the DMSO-only wells to 100% activity and the positive control wells to 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Principle of the PDH Inhibition Assay.
Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Objective: To determine the MIC value of test compounds against a relevant bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in 100% DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or dedicated plate reader (600 nm)
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: a. From an agar plate, pick a few colonies of the bacterial strain and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the culture in fresh CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Compound Plating: a. In a 96-well plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the test compound at 2x the highest desired final concentration to the first column, creating a 100 µL volume. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only bacteria and media (with DMSO).
-
Sterility Control: Wells containing only sterile media.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the OD₆₀₀ on a plate reader.
Conclusion and Future Directions
This guide establishes a framework for evaluating the structure-activity relationship of this compound as a potential inhibitor of a bacterial enzyme. The analysis suggests that while the core scaffold is promising, its potency can likely be enhanced through systematic modifications. Specifically, exploring bioisosteric replacements for the carboxylic acid, such as a tetrazole, could improve pharmacokinetic properties without sacrificing the key acidic interaction.[1] Furthermore, substitutions on the distal phenyl ring offer an avenue to gain additional potency and selectivity.
The provided experimental protocols for enzymatic and cellular assays represent the gold standard for validating these SAR hypotheses. The data generated from these experiments will be crucial for building a quantitative understanding of how structural changes impact biological activity, ultimately guiding the development of a novel and effective antibacterial agent.
References
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Dehydrogenase Assays. Hancock Lab, University of British Columbia. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central, National Institutes of Health. [Link]
-
Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. PubMed. [Link]
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Head-to-head comparison of different synthetic routes to "5-Fluoro-3-phenylbenzoic acid"
Introduction: 5-Fluoro-3-phenylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds and functional materials. The strategic placement of the fluoro and phenyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug development and chemical manufacturing. This guide provides a head-to-head comparison of the most common and practical synthetic routes to this key intermediate, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental insights.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Carbonation |
| Starting Materials | 3-Bromo-5-fluorobenzoic acid, Phenylboronic acid | 3-Bromo-5-fluorobenzene |
| Key Transformations | Palladium-catalyzed cross-coupling | Grignard reagent formation, Carboxylation |
| Typical Yields | High (often >85%) | Moderate to High (variable) |
| Reaction Conditions | Mild to moderate | Anhydrous, cryogenic for carboxylation |
| Functional Group Tolerance | Good | Limited by acidic protons |
| Scalability | Generally good | Can be challenging due to exotherms |
| Key Advantages | High yield, excellent functional group tolerance | Readily available starting materials |
| Potential Challenges | Cost of palladium catalyst, removal of boron impurities | Strict anhydrous conditions required, potential for side reactions |
Route 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad applicability in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is exceptionally well-suited for the synthesis of biaryl compounds like this compound.
Reaction Principle & Causality
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. For the synthesis of benzoic acid derivatives, a water-soluble catalyst system can be particularly advantageous, allowing for simplified workup procedures.[2]
Caption: Suzuki-Miyaura coupling for this compound.
Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids in an aqueous medium.[1][2]
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-bromo-5-fluorobenzoic acid, phenylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with water.
-
Alternatively, the reaction mixture can be acidified with HCl to precipitate the product, which is then filtered.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Insights:
-
The use of a water-soluble palladium catalyst, such as one with glycine ligands, can simplify the reaction setup and workup, making it a more environmentally friendly approach.[2]
-
The choice of base is crucial; potassium carbonate is commonly used and effective. For some substrates, other bases like sodium bicarbonate may be required to optimize the yield.[2]
-
While this reaction is often high-yielding, potential side reactions include the homocoupling of the boronic acid. Careful control of reaction conditions and stoichiometry can minimize this.
Route 2: The Grignard Carbonation Pathway
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. This route involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to yield a carboxylic acid after acidic workup.
Reaction Principle & Causality
The formation of the Grignard reagent requires the insertion of magnesium metal into the carbon-halogen bond of an aryl halide, creating a highly nucleophilic organomagnesium species. This strong nucleophile then attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid. A critical requirement for the success of this reaction is the use of anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by any protic species, including water.[3][4][5][6]
Caption: Grignard carbonation for this compound.
Experimental Protocol (Generalized)
This protocol is a generalized procedure for the synthesis of a benzoic acid derivative via a Grignard reaction.[4][6]
Materials:
-
3-Bromo-5-fluorobenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (for workup)
-
Three-necked round-bottom flask, condenser, dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Dissolve 3-bromo-5-fluorobenzene in anhydrous ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Add the remaining aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Carbonation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
Slowly add aqueous HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with water and then extract with an aqueous solution of sodium hydroxide to convert the benzoic acid into its water-soluble sodium salt.
-
Separate the aqueous layer and acidify it with HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
-
Expert Insights:
-
The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium surface with a small amount of iodine or 1,2-dibromoethane is a common practice.
-
Strict exclusion of moisture is paramount for the success of this reaction. All solvents and reagents must be anhydrous, and the apparatus should be thoroughly dried.
-
A common side product is the formation of a biaryl compound (in this case, 3,3'-difluoro-5,5'-diphenyl) through a coupling reaction between the Grignard reagent and unreacted aryl halide.[6] This can often be minimized by slow addition of the aryl halide and maintaining a dilute solution.
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard carbonation represent viable and effective strategies for the synthesis of this compound.
-
The Suzuki-Miyaura coupling is often the preferred method in modern synthetic laboratories due to its high yields, excellent functional group tolerance, and milder reaction conditions. The development of water-soluble catalyst systems further enhances its appeal from a green chemistry perspective.
-
The Grignard carbonation route, while requiring more stringent reaction conditions (strictly anhydrous), utilizes readily available and less expensive starting materials. It remains a powerful and cost-effective method, particularly for larger-scale syntheses where the cost of a palladium catalyst might be a consideration.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the importance of factors such as yield, purity, and environmental impact.
References
- Organic & Biomolecular Chemistry - RSC Publishing.
- Grignard Reaction.
- Coupling of bromobenzene and phenyboronic acid c
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
- Preparation of the Grignard reagent, phenylmagnesium bromide.
- Preparation of Benzoic Acid | PDF | Magnesium | Tetrahydrofuran - Scribd.
- Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid - Benchchem.
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Assessing the Metabolic Stability of 5-Fluoro-3-phenylbenzoic acid: A Comparative Guide
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient exposure at the target site and necessitating frequent, high doses.[2] Conversely, an overly stable compound may accumulate, increasing the risk of toxicity.[4] This guide provides a comprehensive framework for assessing the metabolic stability of "5-Fluoro-3-phenylbenzoic acid," a compound of interest in many therapeutic areas due to its structural motifs. We will explore robust in vitro methodologies, compare its stability profile against relevant benchmarks, and discuss the underlying scientific principles that guide these experimental choices.
The Imperative of Early Metabolic Stability Assessment
Metabolic stability dictates a drug's half-life, bioavailability, and overall therapeutic efficacy.[1][5] Early characterization of a compound's metabolic fate allows medicinal chemists to make informed decisions, optimizing molecular structures to enhance stability without compromising pharmacological activity.[1] The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes (Phase I metabolism) and conjugating enzymes (Phase II metabolism).[1][2][6] Therefore, our assessment will focus on in vitro models that replicate these key hepatic processes.
Comparative In Vitro Metabolic Stability Assessment: A Two-Tiered Approach
To construct a comprehensive metabolic stability profile for this compound, we employ a two-tiered in vitro approach: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Each assay offers unique insights into the compound's metabolic fate.
Tier 1: Liver Microsomal Stability Assay - A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I oxidative metabolism.[7][8][9] This assay provides a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated clearance.[7]
The core principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitor the disappearance of the parent compound over time.[7][10][11] The rate of disappearance provides a measure of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[11][12]
For a robust comparison, we will assess this compound alongside two comparator compounds: Benzoic Acid (a structurally simpler parent molecule) and 3-Phenylbenzoic Acid (an analogue lacking the fluorine substitution). This allows us to dissect the influence of the fluorine atom and the phenyl group on metabolic stability.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]
-
Prepare a 10 mM stock solution of this compound, Benzoic Acid, and 3-Phenylbenzoic Acid in DMSO.[11]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[11]
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in the phosphate buffer.[13]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM.[14]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[7][11]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).[12]
-
The following table presents hypothetical data to illustrate the expected outcomes and facilitate comparison.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Benzoic Acid | > 60 | < 11.6 | High |
| 3-Phenylbenzoic Acid | 25 | 27.7 | Moderate |
| This compound | 45 | 15.4 | High to Moderate |
| Verapamil (Positive Control) | 10 | 69.3 | Low |
-
Interpretation: In this hypothetical scenario, this compound exhibits higher metabolic stability than its non-fluorinated counterpart, 3-Phenylbenzoic Acid. The fluorine atom likely shields a potential site of metabolism on the phenyl ring, a common strategy to enhance metabolic stability.[15][16] Benzoic acid, lacking the second aromatic ring, is predicted to be the most stable in this context.
Tier 2: Hepatocyte Stability Assay - A More Complete Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells.[17][18] Hepatocytes, containing both Phase I and Phase II enzymes, provide a more comprehensive in vitro model that better mimics the in vivo environment.[8][17][18][19]
This assay involves incubating the test compound with a suspension of cryopreserved or fresh hepatocytes and monitoring its depletion over time.[17][20] The inclusion of Phase II enzymes allows for the assessment of conjugation pathways, such as glucuronidation and sulfation, which are important clearance mechanisms for compounds with acidic functional groups like carboxylic acids.[21][22][23]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for the Hepatocyte Stability Assay.
-
Preparation of Reagents:
-
Prepare Williams' Medium E supplemented for hepatocyte culture.[24]
-
Prepare 10 mM stock solutions of the test and comparator compounds in DMSO.
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in the supplemented medium to a final density of 0.5 x 10^6 viable cells/mL.[24]
-
-
Incubation:
-
Add the test compounds to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C in a humidified CO2 incubator on an orbital shaker.[25]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate metabolic activity by adding ice-cold acetonitrile with an internal standard.[20][25]
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant analysis by LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) in µL/min/10^6 cells.[20]
-
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Predicted Metabolic Stability |
| Benzoic Acid | 35 | 19.8 | Moderate |
| 3-Phenylbenzoic Acid | 20 | 34.7 | Low to Moderate |
| This compound | 50 | 13.9 | High |
| 7-Hydroxycoumarin (Positive Control) | 12 | 57.8 | Low |
-
Interpretation: In this hypothetical dataset, the stability of Benzoic Acid is lower in hepatocytes compared to microsomes, suggesting that it undergoes Phase II conjugation.[22][26] this compound continues to demonstrate superior stability compared to 3-Phenylbenzoic Acid, indicating that the fluorine substitution may also hinder Phase II metabolism in addition to Phase I.
Discussion: Weaving the Data into a Cohesive Narrative
The collective data from both assays suggest that this compound possesses favorable metabolic stability. The strategic placement of the fluorine atom appears to effectively block potential sites of oxidative metabolism (Phase I) and may also sterically hinder conjugation reactions (Phase II).
The primary routes of metabolism for benzoic acid derivatives are typically aromatic hydroxylation (Phase I) and conjugation of the carboxylic acid group with glycine or glucuronic acid (Phase II).[21][22][26][27] The presence of the bulky phenyl group in 3-phenylbenzoic acid likely provides an additional site for hydroxylation, leading to its lower stability compared to benzoic acid. The introduction of the fluorine atom in this compound appears to mitigate this liability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative attack by CYP enzymes.[15][16]
Conclusion
This comparative guide outlines a robust, data-driven approach to assessing the metabolic stability of this compound. By employing a tiered in vitro strategy and including relevant comparators, we can gain valuable insights into its metabolic profile. The hypothetical data presented herein suggest that this compound exhibits promising metabolic stability, a key attribute for a successful drug candidate. Further studies to identify the specific metabolites formed would provide a more complete understanding of its biotransformation pathways.
References
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Patsnap Synapse. What is the importance of metabolic stability in drug design?. Available from: [Link]
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LinkedIn. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
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Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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PubMed. Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus Aciditrophicus and Detection of a Fluorodiene Metabolite. Available from: [Link]
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PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Available from: [Link]
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Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Available from: [Link]
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Domainex. Hepatocyte Stability Assay. Available from: [Link]
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ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]
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ACS Publications. Cytochrome P450 mediated aromatic oxidation: a theoretical study. Available from: [Link]
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National Institutes of Health. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available from: [Link]
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Royal Society of Chemistry. Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
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ResearchGate. Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. Available from: [Link]
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PubMed. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Available from: [Link]
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PubMed. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Available from: [Link]
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YouTube. Cytochrome P450 for Xenobiotic Metabolism. Available from: [Link]
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Medium. The Role of Fluorinated Benzoic Acids in Drug Discovery. Available from: [Link]
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Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
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University of the Pacific. Phase II (Conjugation) Reactions. Available from: [Link]
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National Institutes of Health. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Available from: [Link]
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YouTube. Biotransformation (Metabolism) Phase II Reactions (Pharmacokinetics Part 9) | Dr. Shikha Parmar. Available from: [Link]
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ResearchGate. Comparison of the in vitro metabolic stability data from cassette.... Available from: [Link]
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MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]
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Agilent Technologies. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Available from: [Link]
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BioIVT. Metabolic Stability Assay Services. Available from: [Link]
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YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. Available from: [Link]
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Creative Biolabs. Metabolic Stability Assay. Available from: [Link]
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Frontage Laboratories. Metabolic Stability. Available from: [Link]
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IntechOpen. Phase II Drug Metabolism. Available from: [Link]
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Technology Networks. Phase II Drug Metabolism. Available from: [Link]
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Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
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Palacký University Olomouc. PHASE II DRUG METABOLIZING ENZYMES. Available from: [Link]
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PubMed. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
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De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
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Springer. Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]
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A Comparative Performance Analysis: 5-Fluoro-3-phenylbenzoic Acid Versus a Potent Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor
Introduction: The Rationale for Targeting mPGES-1 in Inflammation
The landscape of anti-inflammatory drug discovery is continually evolving, with a strategic shift towards targeting specific nodes within the inflammatory cascade to enhance efficacy and mitigate off-target effects. A key player in this cascade is Prostaglandin E2 (PGE2), a lipid mediator deeply implicated in the pathogenesis of inflammation, pain, and fever.[1][2] The biosynthesis of PGE2 is a multi-step process culminating in the conversion of Prostaglandin H2 (PGH2) to PGE2, a reaction catalyzed by prostaglandin E synthases.[1][3] Of the identified synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as it is inducibly overexpressed at sites of inflammation, making it a prime therapeutic target.[1][4][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are upstream of mPGES-1.[1][6] However, this broad-spectrum inhibition can lead to undesirable side effects due to the concurrent suppression of other physiologically important prostanoids.[3][6] Consequently, the selective inhibition of mPGES-1 presents a more targeted approach to attenuating inflammation, with the potential for an improved safety profile.[1][6]
This guide presents a comparative performance benchmark of a novel compound, 5-Fluoro-3-phenylbenzoic acid , against a well-characterized and potent mPGES-1 inhibitor, MF63 .[7][8] While the inhibitory potential of this compound against mPGES-1 is presented here as a hypothetical study, this document serves as a comprehensive framework for the evaluation of new chemical entities targeting this critical enzyme. We will delve into the experimental methodologies, present hypothetical comparative data, and discuss the critical parameters for assessing potency, selectivity, and cellular activity.
The Prostaglandin E2 Biosynthesis Pathway and Point of Inhibition
To appreciate the significance of selective mPGES-1 inhibition, it is crucial to understand its position in the prostaglandin E2 synthesis pathway. The cascade is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 subsequently catalyzes the isomerization of PGH2 to the pro-inflammatory PGE2.
Caption: Prostaglandin E2 biosynthesis pathway and the point of mPGES-1 inhibition.
Comparative Inhibitory Potency: A Data-Driven Analysis
The cornerstone of this comparative guide is the quantitative assessment of the inhibitory activities of this compound and MF63 against mPGES-1. This is typically achieved through a combination of in vitro biochemical assays and cell-based models.
Biochemical Assay: Direct Measurement of Enzymatic Inhibition
A cell-free enzymatic assay provides a direct measure of a compound's ability to inhibit purified mPGES-1. In this hypothetical study, recombinant human mPGES-1 was utilized to determine the half-maximal inhibitory concentration (IC50) of each compound.
Table 1: In Vitro mPGES-1 Inhibition
| Compound | IC50 (nM) |
|---|---|
| This compound | 15.8 |
| MF63 | 1.3[8] |
The data clearly demonstrates the potent inhibitory activity of MF63, consistent with published literature.[7][8] Our hypothetical test compound, this compound, also exhibits significant, albeit less potent, inhibition in the nanomolar range.
Cellular Assay: Assessing Activity in a Biological Context
To evaluate the inhibitory potential in a more physiologically relevant setting, a whole-cell assay was conducted using A549 human lung carcinoma cells. These cells can be stimulated to produce PGE2, providing a robust system for measuring the cellular efficacy of inhibitors.
Table 2: Inhibition of PGE2 Production in A549 Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.85 |
| MF63 | 0.42[1] |
In the cellular context, both compounds demonstrate potent inhibition of PGE2 production. The rightward shift in IC50 values from the biochemical to the cellular assay is expected and reflects factors such as cell permeability and potential off-target interactions.
Selectivity Profiling: A Critical Determinant of Therapeutic Potential
A key advantage of targeting mPGES-1 is the potential for high selectivity over other enzymes in the arachidonic acid cascade, particularly the COX isoforms. To assess this, counter-screening assays against COX-1 and COX-2 are essential.
Table 3: COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | > 100 | > 100 |
| MF63 | > 1000[8] | > 1000[8] |
The selectivity profile reveals that both this compound and MF63 are highly selective for mPGES-1, with negligible inhibitory activity against COX-1 and COX-2 at concentrations well above their mPGES-1 IC50 values. This high degree of selectivity is a promising indicator for a favorable side-effect profile.[9][10][11][12]
Experimental Protocols: A Guide to Robust and Reproducible Assays
The integrity of this comparative analysis rests on the meticulous execution of well-defined experimental protocols. The following sections detail the methodologies employed in this hypothetical study.
mPGES-1 Biochemical Inhibition Assay Workflow
Caption: Workflow for the mPGES-1 biochemical inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human mPGES-1 is diluted in a suitable buffer containing a reducing agent such as glutathione. The substrate, PGH2, is prepared fresh. Test compounds, including this compound and MF63, are serially diluted to generate a concentration-response curve.
-
Compound Plating: The diluted compounds and appropriate vehicle controls are added to a microplate.
-
Enzyme Addition and Pre-incubation: The mPGES-1 enzyme solution is added to the wells, and the plate is pre-incubated to allow for compound-enzyme interaction.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of PGH2 and incubated for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution.
-
PGE2 Detection: The amount of PGE2 produced is quantified using a sensitive detection method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Data Analysis: The data is analyzed to determine the IC50 value for each compound.
Cellular PGE2 Inhibition Assay Workflow
Caption: Workflow for the cellular PGE2 inhibition assay.
Detailed Protocol:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded into microplates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Cellular Stimulation: PGE2 production is induced by stimulating the cells with a pro-inflammatory agent, such as interleukin-1β (IL-1β).
-
Incubation: The cells are incubated for a sufficient period to allow for PGE2 synthesis and secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.[14]
-
Data Analysis: The results are used to calculate the IC50 value for each compound in the cellular context.
Conclusion and Future Directions
This comparative guide has benchmarked the performance of a novel compound, this compound, against the potent and selective mPGES-1 inhibitor, MF63. The hypothetical data presented herein demonstrates that this compound is a promising candidate for further investigation, exhibiting significant inhibitory activity against mPGES-1 in both biochemical and cellular assays, coupled with excellent selectivity over COX enzymes.
The methodologies detailed in this guide provide a robust framework for the evaluation of novel mPGES-1 inhibitors. Future studies should focus on comprehensive structure-activity relationship (SAR) analysis to optimize the potency of the this compound scaffold. Furthermore, in vivo studies in relevant animal models of inflammation will be crucial to assess the pharmacokinetic properties, efficacy, and overall therapeutic potential of this promising new chemical entity. The continued exploration of selective mPGES-1 inhibitors holds significant promise for the development of next-generation anti-inflammatory therapeutics with an improved safety profile.
References
-
Muthukaman, N., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. eLife, 9, e55487. [Link]
-
Xu, D., et al. (2008). MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 326(3), 754-763. [Link]
-
BioCrick. MF63 | CAS:892549-43-8 | MPGES-1 inhibitor. [Link]
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Gautheron, J., et al. (2018). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Medicinal Chemistry, 61(1), 4-27. [Link]
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Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-151. [Link]
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Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Prostaglandins & Other Lipid Mediators, 68-69, 185-195. [Link]
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ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
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Seibert, K., et al. (1997). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Agents and Actions Supplements, 48, 129-136. [Link]
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Botting, R. M. (1999). Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression. General Pharmacology, 32(5), 571-577. [Link]
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Quave, C. L., et al. (2008). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Planta Medica, 74(1), 49-54. [Link]
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Riendeau, D., et al. (2005). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 15(15), 3352-3355. [Link]
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Lee, H. J., et al. (2019). A novel mPGES-1 inhibitor alleviates inflammatory responses by downregulating PGE2 in experimental models. Prostaglandins & Other Lipid Mediators, 144, 106347. [Link]
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Ding, Y., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific Reports, 8(1), 5095. [Link]
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UTHSC Digital Commons. Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. [Link]
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Koeberle, A., et al. (2009). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. Journal of Medicinal Chemistry, 52(23), 7545-7548. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-phenylbenzoic Acid
For the vanguard of pharmaceutical innovation, the proper handling and disposal of specialized chemical reagents is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of 5-Fluoro-3-phenylbenzoic acid, ensuring the protection of personnel, the environment, and the invaluable research you conduct.
Understanding the Compound: Hazard Profile and Core Principles
The fundamental principle governing the disposal of this and other fluorinated organic compounds is the prevention of environmental release. Improper disposal can lead to persistent environmental contamination. Therefore, this substance must be treated as hazardous waste and managed through a licensed disposal facility.
Immediate Safety Protocols: The First Line of Defense
Before commencing any disposal-related activities, adherence to strict safety protocols is paramount. The following personal protective equipment (PPE) is mandatory when handling this compound in its solid form or in solution:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is a multi-step process that demands meticulous attention to detail. The following workflow provides a clear, actionable plan for researchers.
Phase 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, compatible hazardous waste container.
-
Container Compatibility: The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: Immediately label the waste container with the full chemical name, "this compound," and the appropriate hazard warnings. Do not use abbreviations or chemical formulas.
-
No Mixing: Do not mix this waste stream with other incompatible wastes.
Phase 2: Secure Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Inventory: Maintain a log of the waste generated, including the quantity and date of accumulation.
Phase 3: Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's EHS department to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.
-
Licensed Disposal Facility: Your EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The Science of Destruction: Why High-Temperature Incineration is Key
Due to the robust nature of the carbon-fluorine bond, high-temperature incineration is the recommended and most effective method for the complete destruction of fluorinated organic compounds like this compound.[1] The extreme temperatures, typically exceeding 1,400°C, are necessary to break these bonds and mineralize the compound.[2]
It is crucial to note that incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[2] Therefore, disposal must be carried out in a specialized incinerator licensed to handle halogenated organic waste.
Regulatory Compliance: Adhering to RCRA Guidelines
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3] This regulation governs the management of hazardous waste from "cradle to grave." Your institution's EHS department is responsible for ensuring that all disposal practices are in full compliance with these federal and any applicable state and local regulations.
Accidental Release: Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill, wearing the appropriate PPE.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent and place it in the waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, all researchers should actively seek to minimize the generation of hazardous waste.[4] This can be achieved through:
-
Careful planning of experiments to use the minimum amount of material necessary.
-
Maintaining an accurate chemical inventory to avoid ordering duplicate materials.
-
Considering less hazardous alternatives when scientifically feasible.
By adhering to these rigorous disposal procedures, you not only ensure a safe and compliant laboratory environment but also uphold the highest standards of scientific responsibility.
References
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U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]
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Taylor & Francis Online. On the Incinerability of Highly Fluorinated Organic Compounds. Available at: [Link]
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Academax. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Available at: [Link]
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NILU. Emissions from incineration of fluoropolymer materials. Available at: [Link]
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ScienceDaily. No significant PFAS emissions caused by waste incineration, study finds. Available at: [Link]
- Unknown.
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
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U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
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- University of Essex.
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
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Science. Low-temperature mineralization of perfluorocarboxylic acids. Available at: [Link]
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- NIST.
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University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Available at: [Link]
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PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available at: [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]
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A Senior Application Scientist's Guide to Safely Handling 5-Fluoro-3-phenylbenzoic Acid: PPE, Protocols, and Disposal
As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-3-phenylbenzoic acid is foundational to discovery. However, innovation and safety must be inextricably linked. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. Our objective is to instill a culture of safety grounded in scientific rationale, ensuring that every operational step is a self-validating system of protection for both the researcher and the integrity of the experiment.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid, typically a powder, which dictates its primary exposure risks.[1] A thorough understanding of its hazard profile is the cornerstone of effective personal protection.
-
Serious Eye Irritation: This is a significant risk.[1][2] Fine powders can easily become airborne and contact the eyes, potentially causing severe damage.[3]
-
Skin Irritation: Direct contact with the solid or solutions can cause skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust is a primary concern and may lead to respiratory irritation.[1][2][3]
-
Combustibility: Like many organic powders, finely dispersed particles can form explosive mixtures in the air, creating a fire or explosion hazard under specific conditions.[4]
The causality is clear: the physical form (powder) and chemical reactivity of this acid necessitate robust controls to prevent inhalation, eye contact, and skin contact.
The Hierarchy of Controls: A Foundation for Inherent Safety
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A truly safe laboratory environment prioritizes the hierarchy of controls.
-
Engineering Controls: These are the most critical protections. All handling of this compound powder and its solutions must be performed within a certified chemical fume hood. This directly addresses the inhalation risk by capturing dust and vapors at the source. An eyewash station and safety shower must be readily accessible.[5]
-
Administrative Controls: These are the procedures that reinforce safety. This includes developing detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical, ensuring clear labeling of all containers, and enforcing strict hygiene practices. Always wash hands thoroughly after handling, and never eat, drink, or smoke in the laboratory.[1][3][4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and directly correlated to the identified hazards.
Primary Controls (Minimum PPE for All Handling)
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard (or equivalent, such as European Standard EN166) are mandatory.[2][5] Unlike safety glasses, goggles provide a complete seal around the eyes, offering superior protection from airborne dust and chemical splashes. For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection: Nitrile gloves are the recommended minimum for handling this compound.[8] They offer good resistance to acids and provide dexterity.[8] Always inspect gloves for tears or defects before use. Employ proper glove removal techniques (without touching the outer surface with bare skin) to prevent cross-contamination. For prolonged work or when handling concentrated solutions, consider heavier-duty gloves like butyl rubber or neoprene.[9]
-
Protective Clothing: A properly fitting, flame-resistant lab coat, fully buttoned, is required to protect the skin.[6] Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.
Task-Specific PPE Requirements
For clarity, the following table summarizes the required PPE for different laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer of Powder | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not required inside a fume hood. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not required inside a fume hood. |
| Running Reactions/Workup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not required inside a fume hood. |
| Large-Scale Spill Cleanup (>10g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat | Air-purifying respirator with appropriate cartridges may be required depending on the spill size and ventilation.[10] |
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures a systematic and safe approach to working with this compound.
Step 1: Preparation and Pre-Handling Checks
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Ensure a chemical spill kit is accessible.
-
Designate and label a specific waste container for halogenated organic waste.[11]
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully open the this compound container.
-
Use a clean spatula to gently scoop the powder into the weigh boat. Avoid any sudden movements that could generate dust.
-
Once the desired amount is weighed, securely close the primary container.
-
To transfer the powder to a flask, use a powder funnel to prevent spillage. Gently tap the weigh boat to ensure all powder is transferred.
Step 3: Post-Handling and Decontamination
-
Wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of these wipes in the designated solid halogenated waste container.
-
Remove PPE in the correct order: first gloves, then face shield/goggles, and finally the lab coat. This prevents re-contamination of clean hands.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill: For a small spill (<10g) inside a fume hood, carefully sweep up the solid material, avoiding dust creation, and place it in the designated sealed container for halogenated waste.[1][12] Clean the area with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance.
-
Classification: this compound is a halogenated organic acid .[13] It must be segregated from non-halogenated waste streams.[11]
-
Solid Waste: All solid this compound waste, including contaminated weigh boats, paper towels, and gloves, must be placed in a clearly labeled, sealed, and puncture-proof container designated for "Halogenated Organic Solid Waste".
-
Liquid Waste: Solutions containing this acid should be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste". Do not mix with other waste streams like non-halogenated solvents or aqueous waste.[11]
-
Disposal: Never dispose of this chemical down the drain.[14] All waste containers must be disposed of through your institution's official hazardous waste management program.[1][14]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound, from preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
-
Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]
-
Personal Protective Equipment (PPE) - Types of Gloves . Princeton University. Available from: [Link]
-
SAFETY DATA SHEET for Benzoic Acid . National Institute of Standards and Technology (NIST). Available from: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available from: [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected . ABL Technology. Available from: [Link]
-
Classification of special laboratory waste . Universitat de Barcelona. Available from: [Link]
- Hazardous Waste Segreg
-
ICSC 0103 - BENZOIC ACID . International Labour Organization and World Health Organization. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
